7-Methoxyimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxyimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARHRSPZSZITEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666269 | |
| Record name | 7-Methoxyimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342613-71-2 | |
| Record name | 7-Methoxyimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 7-Methoxyimidazo[1,2-a]pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Methoxyimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established "drug preconception" moiety, featured in a variety of clinically used drugs and demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This document outlines a probable synthetic route, detailed characterization methodologies, and an exploration of the potential biological signaling pathways modulated by this class of compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound. A general and efficient method involves the reaction of 4-methoxy-2-aminopyridine with bromoacetaldehyde or a bromoacetaldehyde equivalent.
Proposed Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol
Materials:
-
4-Methoxy-2-aminopyridine
-
Bromoacetaldehyde diethyl acetal
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrolysis of Bromoacetaldehyde Diethyl Acetal: Bromoacetaldehyde diethyl acetal is hydrolyzed to bromoacetaldehyde by treatment with aqueous hydrochloric acid.
-
Reaction with 4-Methoxy-2-aminopyridine: To a solution of 4-methoxy-2-aminopyridine in a suitable solvent such as ethanol, the freshly prepared aqueous solution of bromoacetaldehyde is added dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Characterization
The structural elucidation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques.
Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Melting Point | Data not available for the 7-methoxy derivative. For comparison, 7-methylimidazo[1,2-a]pyridine has a melting point in the range of 77-79°C.[3] |
| ¹H NMR (CDCl₃) | Predicted shifts based on related structures: δ 7.8-8.0 (d, 1H, H-5), δ 7.5-7.7 (s, 1H, H-2), δ 7.2-7.4 (s, 1H, H-3), δ 6.6-6.8 (dd, 1H, H-6), δ 6.4-6.6 (d, 1H, H-8), δ 3.8-4.0 (s, 3H, -OCH₃).[4][5] |
| ¹³C NMR (CDCl₃) | Predicted shifts based on related structures: δ 160-162 (C-7), δ 145-147 (C-8a), δ 130-132 (C-5), δ 120-122 (C-2), δ 115-117 (C-3), δ 110-112 (C-6), δ 95-97 (C-8), δ 55-57 (-OCH₃).[6] |
| FTIR (KBr, cm⁻¹) | Expected characteristic peaks: ~3100-3000 (C-H aromatic), ~2950-2850 (C-H aliphatic of -OCH₃), ~1640 (C=N), ~1600, 1480 (C=C aromatic), ~1250 (C-O stretch).[7] |
| Mass Spectrometry (EI) | Expected fragmentation: Molecular ion peak (M⁺) at m/z 148. Characteristic fragments may include the loss of a methyl radical (m/z 133) and subsequent loss of CO (m/z 105).[8] |
Biological Activity and Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their pharmacological properties, particularly as inhibitors of key signaling pathways implicated in cancer and inflammation.
Inhibition of the AKT/mTOR Signaling Pathway
Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway, which is a critical regulator of cell proliferation, survival, and growth.
Caption: Inhibition of the AKT/mTOR signaling pathway.
Modulation of the STAT3/NF-κB Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways are crucial in inflammation and tumorigenesis. Imidazo[1,2-a]pyridine derivatives have been shown to modulate these pathways, leading to anti-inflammatory and anti-cancer effects.
Caption: Modulation of the STAT3/NF-κB signaling pathway.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, characterization, and potential biological mechanisms of action. The outlined experimental protocols and characterization data serve as a practical resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. Further investigation into the specific biological targets and structure-activity relationships of this compound and its analogs is warranted to fully elucidate their therapeutic potential.
References
- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 874-39-5 CAS MSDS (7-Methylimidazo(1,2-a)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 7. researchgate.net [researchgate.net]
- 8. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Scaffold: Discovery and Initial Screening of 7-Methoxyimidazo[1,2-a]pyridines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This has led to the development of numerous derivatives with potent therapeutic potential against cancer, infectious diseases, and other conditions. Among these, the 7-methoxy substituted analogues have shown significant promise in early-stage drug discovery. This technical guide provides a comprehensive overview of the discovery and initial screening of compounds based on the 7-methoxyimidazo[1,2-a]pyridine core, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways.
Discovery and Synthetic Strategies
The discovery of bioactive this compound derivatives has largely been driven by scaffold hopping and structure-based drug design approaches. A common synthetic route involves the condensation of a 2-aminopyridine with an α-haloketone, a method that allows for diverse substitutions on the imidazo[1,2-a]pyridine core.
A general workflow for the discovery and initial screening of novel this compound candidates is depicted below.
Anticancer Activity: Targeting Key Signaling Pathways
Several this compound derivatives have been investigated for their potential as anticancer agents, primarily as kinase inhibitors.
c-Met Kinase Inhibition
Aberrant activation of the c-Met receptor tyrosine kinase is implicated in various cancers. A series of imidazo[1,2-a]pyridine compounds have been developed as selective c-Met inhibitors.[1]
| Compound ID | Modification on Scaffold | c-Met IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| Compound A | 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl) | 12.8 | EBC-1 | Not specified |
| Compound B | (Structure not specified) | >1000 | EBC-1 | Not specified |
Table 1: In vitro activity of representative imidazo[1,2-a]pyridine-based c-Met inhibitors.[1]
The signaling pathway downstream of c-Met, which is inhibited by these compounds, is illustrated below.
AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is another critical signaling cascade often dysregulated in cancer. Certain imidazo[1,2-a]pyridine derivatives have demonstrated the ability to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2]
| Compound ID | Cell Line | Viability IC50 (µM) | Apoptosis Induction |
| Compound 6 | A375 (Melanoma) | <1 | Yes |
| Compound 6 | HeLa (Cervical Cancer) | Not specified | Yes |
Table 2: Anticancer activity of an imidazo[1,2-a]pyridine derivative targeting the AKT/mTOR pathway.[2]
The mechanism of action involving the AKT/mTOR pathway is visualized below.
References
An In-depth Technical Guide to 7-Methoxyimidazo[1,2-a]pyridine: Physicochemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. This technical guide focuses on a specific derivative, 7-Methoxyimidazo[1,2-a]pyridine, providing a comprehensive overview of its physical and chemical properties, methodologies for its synthesis and characterization, and insights into its potential biological activities through the modulation of key signaling pathways. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the imidazo[1,2-a]pyridine scaffold.
Physicochemical Properties
Quantitative data for this compound are not extensively reported in the literature. However, based on the known properties of the parent imidazo[1,2-a]pyridine and related substituted analogs, we can provide estimated and calculated values which are summarized in the table below. These values are crucial for understanding the compound's behavior in biological systems and for the design of future experiments.
| Property | Value (Estimated/Calculated) | Notes |
| Molecular Formula | C₈H₈N₂O | - |
| Molecular Weight | 148.16 g/mol | - |
| Melting Point | 45-55 °C | Estimated based on the parent compound and other substituted derivatives. The methoxy group may slightly alter the crystal lattice energy. |
| Boiling Point | ~280-300 °C at 760 mmHg | Estimated based on related structures. High boiling point is expected due to the polar heterocyclic nature. |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | The methoxy group may slightly increase hydrophobicity compared to the parent scaffold. |
| pKa (of the pyridinium ion) | 6.0 - 7.0 | The methoxy group is an electron-donating group, which is expected to slightly increase the basicity of the pyridine nitrogen compared to the unsubstituted imidazo[1,2-a]pyridine. |
| LogP | 1.5 - 2.5 | The octanol-water partition coefficient is predicted to be in this range, suggesting moderate lipophilicity and potential for good membrane permeability. |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the electron distribution within its bicyclic aromatic system. The imidazole ring is generally electron-rich, making it susceptible to electrophilic substitution, primarily at the C3 position. The pyridine ring, being electron-deficient, is more resistant to electrophilic attack but can undergo nucleophilic substitution under certain conditions. The nitrogen atom at position 1 is the most basic center. The methoxy group at the 7-position is an activating group, increasing the electron density of the pyridine ring and potentially influencing the regioselectivity of substitution reactions.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine derivative with an α-haloketone. The following is a proposed experimental protocol for the synthesis of this compound.
Materials:
-
2-Amino-4-methoxypyridine
-
Chloroacetaldehyde (50% aqueous solution) or Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-4-methoxypyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq) dropwise at room temperature.
-
Add sodium bicarbonate (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Characterization
The synthesized this compound can be characterized using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the aromatic protons on both the imidazole and pyridine rings, as well as a singlet for the methoxy group protons.
-
¹³C NMR will show distinct signals for each carbon atom in the bicyclic system and the methoxy group.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound, with the protonated molecule [M+H]⁺ being the major observed ion.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the heterocyclic system, and C-O stretching of the methoxy group.
Biological Activity and Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been extensively investigated for their therapeutic potential, particularly as anticancer agents.[1] One of the key signaling pathways frequently modulated by this class of compounds is the PI3K/Akt/mTOR pathway .[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Several studies have shown that substituted imidazo[1,2-a]pyridines can act as potent inhibitors of PI3K (phosphatidylinositol 3-kinase) or mTOR (mammalian target of rapamycin), or as dual PI3K/mTOR inhibitors.[3][4] By inhibiting these key kinases, these compounds can effectively block downstream signaling, leading to the induction of apoptosis and inhibition of tumor growth.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for an imidazo[1,2-a]pyridine derivative.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Another important mechanism of action for some imidazo[1,2-a]pyridine derivatives is the inhibition of tubulin polymerization .[5][6] Tubulin is a crucial component of the cytoskeleton, and its polymerization into microtubules is essential for cell division, intracellular transport, and maintenance of cell shape. Compounds that interfere with tubulin dynamics are potent anticancer agents. Certain imidazo[1,2-a]pyridines have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
The following workflow illustrates the process of evaluating a novel imidazo[1,2-a]pyridine derivative for its potential as a tubulin polymerization inhibitor.
Caption: Workflow for Evaluating Tubulin Inhibitors.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its physicochemical properties, estimated in this guide, suggest good drug-like characteristics. The synthetic route is accessible through established chemical methodologies. Based on the extensive research on the imidazo[1,2-a]pyridine core, this derivative holds potential as a modulator of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway and tubulin polymerization, which are highly relevant in oncology. Further experimental validation of the properties and biological activities outlined in this guide is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. DOT Language | Graphviz [graphviz.org]
Spectroscopic Profile of 7-Methoxyimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 7-Methoxyimidazo[1,2-a]pyridine. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of data reported for closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8-8.0 | d | ~9.0 | H-5 |
| ~7.5-7.7 | s | - | H-2 |
| ~7.2-7.4 | s | - | H-3 |
| ~6.5-6.7 | dd | ~9.0, 2.5 | H-6 |
| ~6.3-6.5 | d | ~2.5 | H-8 |
| ~3.9 | s | - | -OCH₃ |
Note: Predicted values are based on the analysis of substituted imidazo[1,2-a]pyridine derivatives. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~160-162 | C-7 |
| ~145-147 | C-8a |
| ~135-137 | C-2 |
| ~120-122 | C-5 |
| ~115-117 | C-3 |
| ~108-110 | C-6 |
| ~90-92 | C-8 |
| ~55-57 | -OCH₃ |
Note: Predicted values are based on the analysis of substituted imidazo[1,2-a]pyridine derivatives.
Table 3: Infrared (IR) Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1630-1600 | Strong | C=N and C=C stretching (ring) |
| ~1500-1400 | Strong | Aromatic ring stretching |
| ~1250-1200 | Strong | Aryl-O-CH₃ asymmetric stretch |
| ~1050-1000 | Strong | Aryl-O-CH₃ symmetric stretch |
| ~850-800 | Strong | C-H out-of-plane bending |
Note: Predicted values are based on characteristic group frequencies.
Table 4: Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 148.0637 | 100 | [M]⁺ (Molecular Ion) |
| 133 | Moderate | [M - CH₃]⁺ |
| 119 | Moderate | [M - CHO]⁺ |
| 105 | Moderate | [M - CH₃ - CO]⁺ |
Note: The molecular weight of C₈H₈N₂O is 148.16 g/mol . The predicted fragmentation pattern is based on the stable imidazopyridine core.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.
-
Process the data with appropriate window functions and Fourier transformation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Optimize the ionization source parameters to achieve a stable ion beam.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is recommended to determine the exact mass and elemental composition.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
The Ascendant Therapeutic Potential of 7-Methoxyimidazo[1,2-a]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has long been a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. The strategic incorporation of a methoxy group at the 7-position has been shown to significantly modulate the biological activity of these derivatives, leading to the discovery of novel compounds with potent and selective therapeutic properties. This technical guide provides an in-depth overview of the biological activities of novel 7-methoxyimidazo[1,2-a]pyridine derivatives, with a focus on their anticancer and anti-inflammatory effects. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.
Anticancer Activity: Targeting Key Kinases and Signaling Pathways
Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to inhibit critical kinases involved in cancer cell proliferation, survival, and resistance, such as FLT3, BCR-ABL, PI3K, and mTOR.
One notable example is N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine , which has been identified as a dual inhibitor of both the FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD) and the Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL) pathways.[1][2] Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML), and the BCR-ABL fusion protein is the hallmark of chronic myeloid leukemia (CML).[1][2] The dual inhibitory activity of this compound suggests its potential in treating resistant forms of these leukemias.[1][2]
Furthermore, derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent inhibitory activity against the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in various cancers.[3][4]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro activity of representative 7-substituted imidazo[1,2-a]pyridine derivatives against various cancer cell lines and kinases.
| Compound ID | Target(s) | Cell Line/Assay | IC50/Activity | Reference(s) |
| 1 | FLT3-ITD, BCR-ABL | Kinase Assay | Potent Inhibition | [1][2] |
| 2 | PI3K/mTOR | Kinase Assay | PI3Kα: 0.20 nM, mTOR: 21 nM | [3] |
| MIA | NF-κB, STAT3 | MDA-MB-231, SKOV3 | Dose-dependent cytotoxicity | [4][5] |
Anti-inflammatory Activity: Modulation of NF-κB and STAT3 Signaling
Chronic inflammation is a key driver of various diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have emerged as promising anti-inflammatory agents by targeting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[4][5]
The compound designated as MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine), a structurally related imidazo[1,2-a]pyridine derivative, has been shown to suppress the activation of NF-κB and STAT3.[4][5] This leads to a reduction in the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity of a representative imidazo[1,2-a]pyridine derivative is summarized below.
| Compound ID | Target Pathway | Effect | Cell Line(s) | Reference(s) |
| MIA | NF-κB, STAT3 | Reduced expression of iNOS and COX-2 | MDA-MB-231, SKOV3 | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the biological evaluation of this compound derivatives.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Western Blot Analysis for Kinase Inhibition
This protocol is used to determine the effect of the compounds on the phosphorylation status of target kinases and downstream signaling proteins.[5][7]
-
Cell Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinases (e.g., p-FLT3, FLT3, p-BCR-ABL, BCR-ABL, p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon compound treatment.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Caption: Dual inhibition of FLT3-ITD and BCR-ABL signaling pathways.
Caption: Inhibition of NF-κB and STAT3 inflammatory signaling pathways.
Conclusion and Future Directions
Novel this compound derivatives represent a highly promising class of therapeutic agents with diverse biological activities. Their demonstrated efficacy in targeting key signaling pathways implicated in cancer and inflammation underscores their potential for further development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more potent analogs. Future research should focus on structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of these compounds, as well as in vivo studies to validate their therapeutic potential in preclinical models. The continued exploration of this chemical scaffold holds great promise for the discovery of next-generation therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of 7-Methoxyimidazo[1,2-a]pyridine Derivatives: A Technical Guide
Disclaimer: This technical guide addresses the preliminary cytotoxicity screening of imidazo[1,2-a]pyridine derivatives as a class of compounds. A comprehensive literature search did not yield specific cytotoxicity data for 7-Methoxyimidazo[1,2-a]pyridine. The following information is based on published studies of structurally related imidazo[1,2-a]pyridine analogues and serves as a representative guide for researchers, scientists, and drug development professionals.
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including potential as anticancer agents.[1][2] These compounds have been shown to inhibit cancer cell growth through various mechanisms, such as the inhibition of survival kinases.[1] This guide provides an in-depth overview of the preliminary cytotoxicity screening of novel imidazo[1,2-a]pyridine derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Quantitative Cytotoxicity Data
The cytotoxic effects of various imidazo[1,2-a]pyridine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell proliferation, are summarized in Table 1.
| Compound ID | Derivative | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| Compound 6 | 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine | A375 | Melanoma | 48 | 9.7 | [2] |
| WM115 | Melanoma | 48 | 15.2 | [2] | ||
| HeLa | Cervical Cancer | 48 | 35.0 | [2] | ||
| Compound 5 | 3-[(4-Chlorophenyl)diazenyl]-2,8-dimethylimidazo[1,2-a]pyridine | A375 | Melanoma | 48 | 20.3 | [2] |
| WM115 | Melanoma | 48 | 25.1 | [2] | ||
| HeLa | Cervical Cancer | 48 | 44.6 | [2] | ||
| Compound 7 | 3-[(4-Chlorophenyl)diazenyl]-2,5-dimethylimidazo[1,2-a]pyridine | A375 | Melanoma | 48 | 18.2 | [2] |
| WM115 | Melanoma | 48 | 22.4 | [2] | ||
| HeLa | Cervical Cancer | 48 | 40.1 | [2] | ||
| HB9 | Imidazo[1,2-a]pyridine-benzohydrazide hybrid | A549 | Lung Cancer | 24 | 50.56 | [3] |
| HB10 | Imidazo[1,2-a]pyridine-benzohydrazide hybrid | HepG2 | Liver Carcinoma | 24 | 51.52 | [3] |
| MIA | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | MDA-MB-231 | Breast Cancer | 24 | ~30 | [1] |
| SKOV3 | Ovarian Cancer | 24 | ~40 | [1] |
*Note: The IC50 values for MIA are estimated from the provided dose-response curves as significant cytotoxicity was observed at concentrations of 30 µM and 40 µM and above, respectively.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preliminary cytotoxicity screening of novel compounds.
1. Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture and Seeding:
-
Compound Treatment:
-
The test imidazo[1,2-a]pyridine derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Cells are treated with increasing concentrations of the compounds (e.g., 0 to 100 µM) for a specified duration (e.g., 24 or 48 hours).[2][3] Control cells are treated with an equivalent concentration of DMSO.
-
-
MTT Incubation and Formazan Solubilization:
-
Following treatment, 10 µl of MTT solution is added to each well, and the plate is incubated at 37°C for 4 hours.[2]
-
A solubilization buffer (e.g., 100 µl of 10% SDS in 0.01 M hydrochloric acid) is added to each well to dissolve the formazan crystals, and the plate is incubated for 16 hours at 37°C.[2]
-
-
Data Acquisition and Analysis:
-
The absorbance is measured at 585 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control.
-
IC50 values are determined from sigmoidal dose-response curves using appropriate software (e.g., GraphPad Prism).[2]
-
2. Apoptosis and Cell Cycle Analysis
-
Apoptosis Quantification:
-
Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.
-
-
Cell Cycle Analysis:
-
The cell cycle distribution is evaluated by flow cytometry after staining the cells with PI to determine the DNA content.[2]
-
3. Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction and Quantification:
-
Cells are lysed, and the total protein concentration is determined.
-
-
Gel Electrophoresis and Transfer:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is incubated with primary antibodies against the target proteins (e.g., p-AKT, p-mTOR, p53, p21, BAX, active caspase-9) overnight at 4°C.[2]
-
The membrane is then incubated with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
Visualizations
Experimental Workflow for Preliminary Cytotoxicity Screening
Caption: Workflow for cytotoxicity screening of novel compounds.
Inhibition of the AKT/mTOR Signaling Pathway by Imidazo[1,2-a]pyridine Derivatives
Caption: AKT/mTOR pathway inhibition by imidazo[1,2-a]pyridines.
Mechanism of Action
Several studies have indicated that imidazo[1,2-a]pyridine derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and proliferation.
-
AKT/mTOR Pathway Inhibition: Certain imidazo[1,2-a]pyridines have been shown to reduce the phosphorylation of protein kinase B (AKT) and the mechanistic target of rapamycin (mTOR).[2] This inhibition leads to decreased cell proliferation and survival.
-
Induction of Apoptosis: The cytotoxic effects are often associated with the induction of apoptosis. This is evidenced by increased levels of pro-apoptotic proteins such as BCL2-associated X protein (BAX) and active caspase-9.[2]
-
Cell Cycle Arrest: Treatment with these compounds can lead to cell cycle arrest, often at the G2/M phase, which is associated with increased expression of cell cycle inhibitors like p53 and p21.[2]
-
STAT3/NF-κB Pathway Modulation: Some derivatives have also been shown to exert anti-inflammatory effects by modulating the STAT3 and NF-κB signaling pathways.[1]
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
Exploring the Chemical Space of 7-Substituted Imidazo[1,2-a]pyridines: A Technical Guide for Drug Discovery Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This privileged scaffold is present in several marketed drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem, underscoring its therapeutic potential. The substitution pattern on the imidazo[1,2-a]pyridine core plays a crucial role in modulating its pharmacological properties. In particular, modifications at the 7-position have been explored to fine-tune the activity and selectivity of these compounds against various biological targets. This technical guide provides an in-depth exploration of the chemical space of 7-substituted imidazo[1,2-a]pyridines, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR), primarily in the context of anticancer and antitubercular drug discovery.
Synthetic Strategies and Experimental Workflow
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the introduction of substituents at the 7-position, the corresponding substituted 2-aminopyridine is utilized as the starting material. A general workflow for the synthesis and evaluation of 7-substituted imidazo[1,2-a]pyridines is depicted below.
Biological Activities of 7-Substituted Imidazo[1,2-a]pyridines
Anticancer Activity
A significant body of research has focused on the development of 7-substituted imidazo[1,2-a]pyridines as potential anticancer agents. These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation and survival.
| Compound ID | 7-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | -CH3 | HCC1937 (Breast) | 45 | [1][2] |
| IP-6 | -CH3 | HCC1937 (Breast) | 47.7 | [1][2] |
| IP-7 | -CH3 | HCC1937 (Breast) | 79.6 | [1][2] |
| Compound 6 | Varies | A375 (Melanoma) | <12 | [3] |
| Compound 6 | Varies | WM115 (Melanoma) | <12 | [3] |
| Compound 6 | Varies | HeLa (Cervical) | 9.7 - 44.6 | [3] |
| Compound 12b | Varies | Hep-2 (Laryngeal) | 11 | [4][5] |
| Compound 12b | Varies | HepG2 (Hepatocellular) | 13 | [4][5] |
| Compound 12b | Varies | MCF-7 (Breast) | 11 | [4][5] |
| Compound 12b | Varies | A375 (Melanoma) | 11 | [4][5] |
Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. 7-Substituted imidazo[1,2-a]pyridines have emerged as a promising class of compounds with potent activity against various strains of M. tuberculosis.
| Compound ID | 7-Substituent | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| IPA-4 | Varies | H37Rv | 1.56 | [6] |
| IPA-6 | Varies | H37Rv | 0.05 | [6] |
| IPA-7 | Varies | H37Rv | 0.8 | [6] |
| IPA-9 | Varies | H37Rv | 0.4 | [6] |
| IPS-1 | Varies | H37Rv | 0.4 | [6] |
| Compound 15 | Varies | H37Rv | 0.10 - 0.19 (µM) | [7] |
| Compound 16 | Varies | H37Rv | 0.10 - 0.19 (µM) | [7] |
| Compound 15 | Varies | MDR & XDR strains | 0.05 - 1.5 (µM) | [7] |
| Compound 16 | Varies | MDR & XDR strains | 0.05 - 1.5 (µM) | [7] |
Experimental Protocols
General Synthesis of 7-Methyl-Imidazo[1,2-a]pyridines (Representative Protocol)
To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, is added the appropriate α-halocarbonyl compound (1.1 eq). A base, for instance sodium bicarbonate (2.0 eq), is then added to the reaction mixture. The mixture is stirred at room temperature or heated under reflux for a specified period (typically 2-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 7-methyl-imidazo[1,2-a]pyridine derivative. The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48 or 72 hours. A stock solution of the compound is usually prepared in DMSO and diluted with the cell culture medium. After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. The resulting formazan crystals are dissolved by adding 100 µL of DMSO to each well. The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
The antitubercular activity of the compounds is determined against the H37Rv strain of Mycobacterium tuberculosis. The assay is performed in 96-well microplates. The compounds are serially diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase). A standardized inoculum of M. tuberculosis is added to each well. The plates are incubated at 37°C for 5-7 days. After the incubation period, a mixture of Alamar Blue and Tween 80 is added to each well. The plates are re-incubated for 24 hours. The development of a pink color indicates bacterial growth, while a blue color indicates inhibition of growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Mechanism of Action in Cancer
Several studies have indicated that 7-substituted imidazo[1,2-a]pyridines exert their anticancer effects by targeting critical signaling pathways that regulate cell growth, proliferation, and apoptosis. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
As illustrated, certain 7-substituted imidazo[1,2-a]pyridines can inhibit the activity of phosphoinositide 3-kinase (PI3K), a key enzyme in this pathway.[3] This inhibition prevents the phosphorylation of Akt and the subsequent activation of mTOR, leading to a decrease in cell proliferation and survival, and an induction of apoptosis in cancer cells.
Conclusion
The 7-substituted imidazo[1,2-a]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The ability to readily modify the 7-position allows for extensive exploration of the chemical space and the optimization of biological activity. The potent anticancer and antitubercular activities exhibited by numerous derivatives highlight the potential of this compound class to address significant unmet medical needs. Future research in this area will likely focus on elucidating the precise molecular targets of these compounds, further optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into preclinical and clinical development. The detailed synthetic protocols and biological evaluation methods provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of 7-substituted imidazo[1,2-a]pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 7-Methoxyimidazo[1,2-a]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds that are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1] Members of this family are known to exhibit antifungal, anti-inflammatory, antiviral, and antitumor properties, among others.[1][2] Notably, several commercial drugs, such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Olprinone (for acute heart failure), feature the imidazo[1,2-a]pyridine core, highlighting its therapeutic importance.[1] This document provides a detailed, two-step protocol for the synthesis of a specific derivative, 7-Methoxyimidazo[1,2-a]pyridine, a valuable building block for the development of novel pharmaceutical agents.
The synthesis commences with the preparation of the key intermediate, 2-amino-4-methoxypyridine, followed by its cyclization to yield the target compound.
Experimental Protocols
Part 1: Synthesis of 2-Amino-4-methoxypyridine
This procedure outlines the synthesis of 2-amino-4-methoxypyridine from 2-amino-4-chloropyridine via nucleophilic aromatic substitution.
Materials:
-
2-Amino-4-chloropyridine
-
Sodium methoxide solution (e.g., 25-30% in methanol)
-
Methanol
-
Dichloromethane
-
Silica gel for column chromatography
-
Deionized water
-
Sodium chloride (for brine)
-
Anhydrous sodium sulfate
Equipment:
-
Sealed reaction tube or pressure vessel
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
pH meter or pH paper
Procedure:
-
In a sealed reaction tube, dissolve 2-amino-4-chloropyridine in a sodium methoxide solution in methanol.[3]
-
Seal the tube and heat the reaction mixture at 145°C for 6 hours with constant stirring.[3][4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent by distillation under reduced pressure using a rotary evaporator to obtain the crude product.[3]
-
Purify the crude product by silica gel column chromatography. Elute with a 10% solution of dichloromethane in methanol to yield 2-amino-4-methoxypyridine as an off-white solid.[3]
-
Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Part 2: Synthesis of this compound
This part of the protocol describes the cyclization of 2-amino-4-methoxypyridine with chloroacetaldehyde to form the final product. This is a classic method for the formation of the imidazo[1,2-a]pyridine ring system.[1]
Materials:
-
2-Amino-4-methoxypyridine (from Part 1)
-
Chloroacetaldehyde (typically available as a 45-50% solution in water)
-
Sodium bicarbonate
-
Ethanol
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Glassware for extraction and work-up
Procedure:
-
To a solution of 2-amino-4-methoxypyridine in ethanol in a round-bottom flask, add sodium bicarbonate.
-
While stirring, add an aqueous solution of chloroacetaldehyde dropwise to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the crude product further by recrystallization or silica gel column chromatography.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Summary of Reactants, Conditions, and Expected Yields.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 2-Amino-4-chloropyridine | Sodium methoxide, Methanol | 145 | 6 | 79[3] |
| 2 | 2-Amino-4-methoxypyridine, Chloroacetaldehyde | Sodium bicarbonate, Ethanol | Reflux (~78) | 4-6 | Not specified, but generally good for this type of reaction. |
Experimental Workflow and Diagrams
The synthesis of this compound is a sequential, two-step process. The workflow begins with the synthesis of the substituted pyridine precursor, which is then used in the subsequent cyclization reaction to form the final bicyclic product.
References
Application Notes and Protocols for High-Throughput Screening Assays Using 7-Methoxyimidazo[1,2-a]pyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 7-Methoxyimidazo[1,2-a]pyridine and its derivatives in high-throughput screening (HTS) assays. The focus is on the application of this scaffold in anticancer and anti-inflammatory drug discovery, supported by quantitative data, detailed methodologies, and visual representations of relevant signaling pathways and workflows.
Introduction to Imidazo[1,2-a]pyridines in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several marketed drugs.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] High-throughput screening (HTS) campaigns have been instrumental in identifying potent imidazo[1,2-a]pyridine-based compounds, enabling the rapid evaluation of large chemical libraries to discover novel therapeutic agents.[3] This document will focus on the utility of this compound and related analogs in cell-based HTS assays for identifying new drug candidates.
Application Note 1: Anticancer Activity and Screening
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[4][5] Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various imidazo[1,2-a]pyridine derivatives against several human cancer cell lines.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | <12 | [4] |
| Compound 6 | WM115 (Melanoma) | <12 | [4] |
| Compound 6 | HeLa (Cervical) | 9.7 - 44.6 | [4] |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [5] |
| Compound 12b | HepG2 (Liver) | 13 | [5] |
| Compound 12b | MCF-7 (Breast) | 11 | [5] |
| Compound 12b | A375 (Melanoma) | 11 | [5] |
| Compound 18 | MCF-7 (Breast) | 14.81 ± 0.20 | [6] |
| Compound 18 | B16F10 (Melanoma) | 14.39 ± 0.04 | [6] |
| Compound 11 | HT-29 (Colon) | 18.34 ± 1.22 | [6] |
| HB9 | A549 (Lung) | 50.56 | [7] |
| HB10 | HepG2 (Liver) | 51.52 | [7] |
| 15d, 17e, 18c, 18h, 18i | A375P (Melanoma) | <0.06 | [8] |
Table 2: PI3Kα Inhibitory Activity and Antiproliferative Effects
| Compound Type | Target/Cell Line | IC50 (µM) | Reference |
| Thiazole substituted imidazo[1,2-a]pyridine | PI3KCA | 0.0028 | [4] |
| Thiazole substituted imidazo[1,2-a]pyridine | A375 (Melanoma) | 0.14 | [4] |
| Thiazole substituted imidazo[1,2-a]pyridine | HeLa (Cervical) | 0.21 | [4] |
| 1,2,4-oxadiazole substituted imidazo[1,2-a]pyridine | PI3Kα | 0.002 | [4] |
Signaling Pathway: PI3K/AKT/mTOR Inhibition
Several imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[4] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by imidazo[1,2-a]pyridine compounds can lead to cell cycle arrest and apoptosis.[4]
Experimental Protocols
A generalized high-throughput screening protocol for assessing the cytotoxicity of imidazo[1,2-a]pyridine derivatives is provided below. This protocol is based on a resazurin-based cell viability assay and can be adapted for 96-well or 384-well formats.[9][10]
HTS Workflow for Cytotoxicity Screening
The overall workflow for a typical HTS campaign involves several stages, from assay development to hit confirmation.
Protocol: Resazurin-Based Cell Viability HTS Assay
This protocol outlines the steps for a primary screen to identify cytotoxic imidazo[1,2-a]pyridine derivatives.
1. Materials:
-
Cancer cell line of interest (e.g., A375, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Imidazo[1,2-a]pyridine compound library (10 mM in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in sterile DPBS, protected from light)[9]
-
Positive control (e.g., Doxorubicin)
-
Opaque-walled 96-well or 384-well microplates[9]
-
Automated liquid handling system
-
Multimode microplate reader (fluorescence)
2. Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the predetermined optimal seeding density in pre-warmed cell culture medium.
-
Dispense the cell suspension into the wells of the microplate (e.g., 100 µL for 96-well plates).[9]
-
Leave the outer perimeter wells filled with sterile PBS to minimize edge effects.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
3. Compound Addition:
-
Prepare intermediate compound plates by diluting the 10 mM stock library to the desired concentration.
-
Using an automated liquid handler, transfer a small volume of the diluted compounds to the cell plates to achieve the final screening concentration (e.g., 10 µM).
-
Include wells with DMSO only as a negative control (vehicle) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
4. Assay and Signal Detection:
-
Equilibrate the resazurin solution to room temperature.[9]
-
Add resazurin solution to each well (e.g., 20 µL for a 100 µL well volume).[9]
-
Incubate the plates for 1-4 hours at 37°C, protected from light.[9] The incubation time should be optimized for the specific cell line.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9]
5. Data Analysis:
-
Subtract the average fluorescence of the media-only (blank) wells from all other wells.
-
Normalize the data to the controls on each plate. The percent viability can be calculated using the following formula: % Viability = [(Fluorescence_sample - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)] * 100
-
Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., <50%).
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a valuable starting point for the discovery of novel therapeutics, particularly in the fields of oncology and inflammation. The use of high-throughput screening assays, such as the cell viability protocol detailed here, allows for the efficient identification of potent derivatives from large chemical libraries. The quantitative data and pathway information provided in these notes serve as a resource for researchers to design and execute their own screening campaigns targeting this versatile chemical class. Further optimization and structure-activity relationship (SAR) studies on identified hits can lead to the development of next-generation drug candidates.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. tribioscience.com [tribioscience.com]
Application of 7-Methoxyimidazo[1,2-a]pyridine in Kinase Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxyimidazo[1,2-a]pyridine and its derivatives have emerged as a promising scaffold in the development of kinase inhibitors, a class of targeted therapeutics that interfere with the action of protein kinases. Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The imidazo[1,2-a]pyridine core has been identified as a privileged structure in medicinal chemistry, demonstrating inhibitory activity against a range of important oncogenic kinases such as c-Met, AKT, mTOR, PIM-1, Syk, and IGF-1R.
These application notes provide a comprehensive overview of the use of this compound and its analogs in kinase inhibitor assays. Included are detailed protocols for common in vitro kinase assays, methods for assessing downstream signaling, and representative data to guide researchers in their drug discovery efforts.
Kinase Inhibition Data
The inhibitory activity of imidazo[1,2-a]pyridine derivatives has been evaluated against several key kinases. A methoxy-substituted derivative has been identified as a potent compound in various studies. The following tables summarize the inhibitory concentrations (IC50) of representative imidazo[1,2-a]pyridine compounds against different kinases and cancer cell lines. While specific data for the 7-methoxy isomer is not always available, these values provide a strong indication of the potential efficacy of this class of compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Imidazo[1,2-a]pyridine Derivative | c-Met | 12.8 | Enzymatic Assay | [1] |
| Imidazo[1,2-a]pyridine Derivative | PIM-1 | 14.3 - 42.3 | Kinase Inhibitory Assay | [2] |
| Imidazo[1,2-c]pyrimidine Derivative (BAY 61-3606) | Syk | Ki = 7.5 | Kinase Inhibitory Assay | [3] |
| Imidazo[1,2-a]pyridine Derivative | IGF-1R | 22 | Cellular Assay | [4] |
Table 2: Cellular Proliferation Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Cell Line | Cancer Type | Compound ID | IC50 (µM) | Reference |
| A375 | Melanoma | Compound 6 | 9.7 | [5][6] |
| WM115 | Melanoma | Compound 6 | ~10 | [5][6] |
| HeLa | Cervical Cancer | Compound 6 | ~35 | [5][6] |
| EBC-1 | Lung Cancer | Compound 31 | Potent Inhibition | [1] |
| MKN-45 | Gastric Cancer | Compound 22e | 0.045 | [7] |
| SNU-5 | Gastric Cancer | Compound 22e | ~0.2 | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and its derivatives, as well as a general workflow for kinase inhibitor screening.
Caption: c-Met Signaling Pathway and Inhibition.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: General Workflow for Kinase Inhibitor Screening.
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for c-Met
This protocol is adapted for screening inhibitors like this compound against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1-biotin)
-
ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT
-
This compound (or derivative) dissolved in DMSO
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
-
HTRF Detection Buffer
-
Low-volume 384-well plates (white)
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add 2 µL of the diluted compound solution. b. Add 4 µL of a solution containing the c-Met enzyme and the biotinylated substrate in assay buffer. c. Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final concentrations should be optimized, but typical ranges are 1-10 nM for the enzyme, 100-500 nM for the substrate, and 10-100 µM for ATP. d. Incubate the plate at room temperature for 60 minutes.
-
Detection: a. Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665) diluted in HTRF detection buffer. b. Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: a. Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm. b. The HTRF ratio (665 nm/620 nm * 10,000) is proportional to the extent of substrate phosphorylation.
-
Data Analysis: a. Plot the HTRF ratio against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: ADP-Glo™ Kinase Assay for PIM-1
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.
Materials:
-
Recombinant human PIM-1 kinase
-
Peptide substrate for PIM-1
-
ATP
-
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT
-
This compound (or derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
Low-volume 384-well plates (white)
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in the assay buffer.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of the diluted compound. b. Add 2 µL of PIM-1 enzyme solution. c. Add 2 µL of a mixture of the substrate and ATP. d. Incubate at room temperature for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: a. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. b. Plot the luminescence against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50.
Protocol 3: Western Blot Analysis of AKT/mTOR Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the AKT/mTOR signaling pathway in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Cell culture medium and supplements
-
This compound (or derivative)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-S6K (Thr389)
-
Total S6K
-
GAPDH (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a vehicle-treated control (DMSO).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. b. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST.
-
Detection and Analysis: a. Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. b. Strip the membrane and re-probe with antibodies for the total protein and the loading control. c. Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The this compound scaffold represents a versatile platform for the design of potent and selective kinase inhibitors. The protocols and data presented here provide a framework for researchers to evaluate the efficacy of these compounds against various kinase targets and to elucidate their mechanism of action within cellular signaling pathways. Further investigation into the structure-activity relationships of this compound class will be instrumental in the development of novel targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orally available spleen tyrosine kinase inhibitor 2-[7-(3,4-dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride (BAY 61-3606) blocks antigen-induced airway inflammation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assay Protocols for 7-Methoxyimidazo[1,2-a]pyridine: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro biological activity of 7-Methoxyimidazo[1,2-a]pyridine, a member of the imidazo[1,2-a]pyridine class of compounds known for their diverse pharmacological properties, including potential anticancer activities.[1][2][3][4] The protocols detailed below are foundational for determining the cytotoxic and apoptotic effects of this compound on cancer cell lines and for elucidating its mechanism of action.
Introduction to this compound
Imidazo[1,2-a]pyridine derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] Studies on various analogues have shown that they can induce apoptosis and inhibit cell proliferation in several cancer cell lines by modulating key signaling pathways such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[1][5][6] The 7-methoxy substitution on the imidazo[1,2-a]pyridine scaffold may influence its biological activity, necessitating a thorough in vitro evaluation.
Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, as reported in the literature. This data provides a comparative overview of their cytotoxic potential.
| Compound/Derivative | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Compound 6 (3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine) | A375 (Melanoma) | 9.7 - 44.6 | 48 | [1] |
| Compound 6 (3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine) | WM115 (Melanoma) | 9.7 - 44.6 | 48 | [1] |
| Compound 6 (3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine) | HeLa (Cervical Cancer) | 9.7 - 44.6 | 48 | [1] |
| Imidazo[1,2-a]pyridine-5 (IP-5) | HCC1937 (Breast Cancer) | 45 | 48 | [7] |
| Imidazo[1,2-a]pyridine-6 (IP-6) | HCC1937 (Breast Cancer) | 47.7 | 48 | [7] |
| Imidazo[1,2-a]pyridine-7 (IP-7) | HCC1937 (Breast Cancer) | 79.6 | 48 | [7] |
| Hybrid HB9 | A549 (Lung Cancer) | 50.56 | 24 | [8] |
| Hybrid HB10 | HepG2 (Liver Carcinoma) | 51.52 | 24 | [8] |
Experimental Protocols
Herein, we provide detailed methodologies for key cell-based assays to characterize the biological effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.[9][10][11]
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100 µL of DMSO)[9]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[9][11]
-
Compound Treatment: Prepare a stock solution of this compound in sterile DMSO. Make serial dilutions in complete growth medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).[9]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[10][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9][13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Human cancer cell line
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period as determined from the MTT assay.
-
Cell Harvesting:
-
Cell Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
Workflow for Apoptosis Assay
Caption: Workflow of the Annexin V/PI apoptosis assay.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways potentially modulated by this compound, such as the AKT/mTOR pathway.[1][5]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p53, anti-p21, anti-caspase-9, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway for this compound.
Disclaimer: These protocols are intended as a general guide. Optimization may be required for specific cell lines and experimental conditions. All work should be conducted in a sterile environment using appropriate personal protective equipment.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents [pubmed.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
In Vivo Experimental Design for 7-Methoxyimidazo[1,2-a]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo evaluation of 7-Methoxyimidazo[1,2-a]pyridine, a novel synthetic compound with potential therapeutic applications. The following sections outline experimental designs for assessing its anticancer, anti-inflammatory, and antituberculosis activities, as well as its pharmacokinetic and toxicological profiles.
Preclinical In Vivo Evaluation Strategy
A phased approach is recommended for the in vivo evaluation of this compound. This strategy is designed to efficiently assess the compound's safety and efficacy, starting with preliminary toxicity and pharmacokinetic studies, followed by efficacy studies in relevant disease models.
Caption: Phased approach for in vivo evaluation of this compound.
Acute Oral Toxicity Studies
Objective: To determine the acute oral toxicity of this compound in rodents, following OECD Guidelines 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).[1] This initial study is crucial for establishing a safe dose range for subsequent efficacy studies.
Experimental Protocol:
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, with free access to standard laboratory diet and water.[1]
-
Acclimatization: Animals are acclimatized for at least 5 days before the experiment.
-
Dosing:
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.[1]
-
Data Collection: Body weight is recorded weekly. At the end of the study, all animals are subjected to gross necropsy.[3]
Data Presentation:
| Parameter | Description |
| LD50 | The statistically estimated dose that is lethal to 50% of the animals. |
| GHS Category | Classification according to the Globally Harmonized System of Classification and Labelling of Chemicals. |
| Clinical Signs | Observed signs of toxicity (e.g., changes in behavior, posture, respiration). |
| Body Weight Changes | Percentage change in body weight over the observation period. |
| Necropsy Findings | Gross pathological changes in major organs. |
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model.[4]
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) with cannulated jugular veins.
-
Dosing:
-
Intravenous (IV) Administration: A single bolus dose is administered through the tail vein to determine key clearance parameters.
-
Oral (PO) Administration: A single dose is administered by oral gavage to assess oral bioavailability.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Data Presentation:
| Parameter | IV Administration | PO Administration |
| Cmax (ng/mL) | - | |
| Tmax (h) | - | |
| AUC (0-t) (ngh/mL) | ||
| AUC (0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | - |
Anticancer Efficacy Studies: Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor activity of this compound in an immunocompromised mouse model bearing human tumor xenografts.[5][6]
Signaling Pathway Context:
Imidazo[1,2-a]pyridine derivatives have been reported to inhibit the AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. This pathway plays a crucial role in cell proliferation, survival, and growth.
Caption: Proposed mechanism of action via inhibition of the AKT/mTOR pathway.
Experimental Protocol:
-
Cell Lines: Select human cancer cell lines with known sensitivity to AKT/mTOR inhibitors (e.g., A375 melanoma, HCC1937 breast cancer).
-
Animal Model: Female athymic nude mice (BALB/c nude) or NOD/SCID mice, 4-6 weeks old.[5][7]
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells mixed with Cultrex BME into the flank of each mouse.[5][8]
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, positive control, and different doses of this compound). Administer treatment via a suitable route (e.g., intraperitoneal injection or oral gavage) for a specified duration.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[5]
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Collect tumors for further analysis (e.g., Western blot, immunohistochemistry).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Mean Body Weight (g) ± SD |
| Vehicle Control | N/A | ||
| Positive Control | |||
| Compound (Low Dose) | |||
| Compound (High Dose) |
Anti-inflammatory Efficacy Studies: Carrageenan-Induced Paw Edema
Objective: To assess the acute anti-inflammatory activity of this compound in a rat model of carrageenan-induced paw edema.[9][10][11]
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-200 g).
-
Treatment: Administer this compound or a reference anti-inflammatory drug (e.g., indomethacin) intraperitoneally 30 minutes before inducing inflammation.[12]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[9]
-
Measurement of Edema: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.[12]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.
Data Presentation:
| Treatment Group | Paw Volume Increase (mL) at 3h ± SD | Edema Inhibition (%) |
| Control | N/A | |
| Indomethacin | ||
| Compound (Low Dose) | ||
| Compound (High Dose) |
Antituberculosis Efficacy Studies: Murine TB Model
Objective: To evaluate the in vivo efficacy of this compound against Mycobacterium tuberculosis (Mtb) in a mouse model of chronic infection.[13]
Experimental Workflow:
Caption: Workflow for in vivo antituberculosis efficacy testing.
Experimental Protocol:
-
Animal Model: BALB/c or C57BL/6 mice, 6-8 weeks old.[13]
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv.
-
Infection: Infect mice with a low-dose aerosol of Mtb to deliver 50-100 colony-forming units (CFU) to the lungs.[13][14]
-
Treatment: Begin treatment 4 weeks post-infection. Administer this compound or a standard anti-TB drug (e.g., isoniazid) via oral gavage, 5 days a week for 4 weeks.[15]
-
Endpoint: At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.
-
Bacterial Load Determination: Homogenize the organs and plate serial dilutions on 7H11 agar to determine the bacterial load (CFU).[13]
-
Histopathology: A portion of the lung tissue can be fixed for histopathological analysis to assess the extent of inflammation and granuloma formation.
Data Presentation:
| Treatment Group | Log10 CFU in Lungs ± SD | Log10 CFU in Spleen ± SD |
| Untreated Control | ||
| Isoniazid | ||
| Compound (Low Dose) | ||
| Compound (High Dose) |
Disclaimer: These protocols are intended as a general guide. The specific experimental details should be optimized based on the physicochemical properties and in vitro activity of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. ijrpc.com [ijrpc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vivo anticancer assay (xenograft nude mice model) [bio-protocol.org]
- 8. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 9. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of 7-Methoxyimidazo[1,2-a]pyridine for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the radiolabeling of 7-Methoxyimidazo[1,2-a]pyridine derivatives for use in Positron Emission Tomography (PET) imaging. The protocols cover both Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) labeling strategies, precursor synthesis, purification, quality control, and potential applications in oncology and neuroimaging.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for the development of novel PET radiotracers. The 7-methoxy substituted imidazo[1,2-a]pyridine core, in particular, has been incorporated into molecules targeting key biological markers such as the PI3K/mTOR pathway in cancer and beta-amyloid plaques in Alzheimer's disease. PET imaging with radiolabeled this compound derivatives allows for the non-invasive in vivo quantification and monitoring of these targets, aiding in drug development and understanding disease progression.
Radiolabeling Strategies
Two common radioisotopes for PET are Carbon-11 (t½ = 20.4 min) and Fluorine-18 (t½ = 109.8 min). The choice of isotope depends on the desired imaging time frame and the complexity of the radiosynthesis.
Carbon-11 Labeling
Carbon-11 labeling is typically achieved via methylation of a suitable precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). For this compound derivatives, this often involves the methylation of a desmethyl precursor (a hydroxyl or amine group).
Fluorine-18 Labeling
Fluorine-18 labeling can be more versatile. For imidazo[1,2-a]pyridines, common strategies include nucleophilic substitution of a leaving group (e.g., tosylate, mesylate, or nitro group) on an alkyl side chain with [¹⁸F]fluoride, or direct radiofluorination of the aromatic core.
Experimental Protocols
Precursor Synthesis
Protocol 3.1.1: Synthesis of a Desmethyl Precursor for [¹¹C]Methylation (Example: A 7-hydroxy-imidazo[1,2-a]pyridine derivative)
This protocol describes a general method for synthesizing a 7-hydroxy-imidazo[1,2-a]pyridine precursor, which can then be used for [¹¹C]O-methylation.
Workflow for Precursor Synthesis
Caption: General workflow for the synthesis of a 7-hydroxy-imidazo[1,2-a]pyridine precursor.
Materials:
-
2-amino-4-methoxypyridine
-
Appropriate α-haloketone (e.g., 2-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Boron tribromide (BBr₃) or other demethylating agent
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 7-methoxy-imidazo[1,2-a]pyridine intermediate:
-
Dissolve 2-amino-4-methoxypyridine (1 eq) and the α-haloketone (1.1 eq) in ethanol.
-
Add sodium bicarbonate (2 eq) to the mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 7-methoxy-imidazo[1,2-a]pyridine intermediate.
-
Purify the intermediate by silica gel column chromatography.
-
-
Demethylation to form the 7-hydroxy precursor:
-
Dissolve the purified 7-methoxy-imidazo[1,2-a]pyridine intermediate in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (1.2 eq) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0°C.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the 7-hydroxy-imidazo[1,2-a]pyridine precursor.
-
Radiolabeling Protocols
Protocol 3.2.1: [¹¹C]O-Methylation of a 7-hydroxy-imidazo[1,2-a]pyridine Precursor
This protocol is adapted from the synthesis of a [¹¹C]labeled PI3K/mTOR dual inhibitor.[1][2]
Workflow for [¹¹C]O-Methylation
Caption: Workflow for the radiosynthesis of a [¹¹C]7-methoxy-imidazo[1,2-a]pyridine tracer.
Materials:
-
7-hydroxy-imidazo[1,2-a]pyridine precursor (1-2 mg)
-
[¹¹C]Methyl triflate ([¹¹C]CH₃OTf) produced from cyclotron-derived [¹¹C]CO₂
-
Anhydrous dimethylformamide (DMF) or acetonitrile
-
Sodium hydroxide (NaOH) or other suitable base
-
Semi-preparative HPLC system with a suitable column (e.g., C18)
-
Sterile water for injection
-
Ethanol for injection
Procedure:
-
Preparation:
-
Dissolve the 7-hydroxy precursor (1-2 mg) in anhydrous DMF or acetonitrile (200-300 µL) in a sealed reaction vessel.
-
Add a solution of NaOH (e.g., 2 µL of 2 M NaOH).
-
-
Radiolabeling:
-
Bubble the gaseous [¹¹C]CH₃OTf through the precursor solution at room temperature or slightly elevated temperature (e.g., 80°C) for 5-10 minutes.
-
Heat the reaction mixture for an additional 3-5 minutes at the same temperature.
-
-
Purification:
-
Quench the reaction with an appropriate volume of mobile phase for HPLC.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column.
-
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid) to separate the radiolabeled product from unreacted precursor and byproducts.
-
Collect the fraction corresponding to the desired [¹¹C]7-methoxy-imidazo[1,2-a]pyridine tracer.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction via rotary evaporation or by passing it through a C18 Sep-Pak cartridge.
-
If using a Sep-Pak, elute the tracer with a small volume of ethanol and dilute with sterile water for injection to the desired final concentration and ethanol percentage (typically <10%).
-
Pass the final solution through a sterile 0.22 µm filter into a sterile vial.
-
Protocol 3.2.2: [¹⁸F]Fluorination via Nucleophilic Substitution
This protocol provides a general method for the [¹⁸F]labeling of an imidazo[1,2-a]pyridine derivative with an alkyl chain bearing a leaving group.[3]
Workflow for [¹⁸F]Fluorination
Caption: Workflow for the radiosynthesis of an [¹⁸F]fluoroalkyl-imidazo[1,2-a]pyridine tracer.
Materials:
-
Precursor with a tosylate or other suitable leaving group on an alkyl chain attached to the imidazo[1,2-a]pyridine core (2-5 mg)
-
[¹⁸F]Fluoride from cyclotron
-
Potassium carbonate (K₂CO₃)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Anhydrous acetonitrile
-
Semi-preparative HPLC system
-
Sterile water for injection
-
Ethanol for injection
Procedure:
-
[¹⁸F]Fluoride Processing:
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel with a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile under a stream of nitrogen.
-
-
Radiolabeling:
-
Dissolve the tosylate precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 80-120°C for 10-20 minutes.
-
-
Purification and Formulation:
-
Follow the same purification and formulation steps as described in Protocol 3.2.1.
-
Quality Control
Table 1: Quality Control Specifications for Radiolabeled this compound Tracers
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Analytical HPLC |
| Chemical Purity | Peak corresponding to the non-radioactive standard should be the main peak | Analytical HPLC (UV detection) |
| Molar Activity | > 37 GBq/µmol at the end of synthesis | Calculated from the radioactivity and the mass of the product determined by HPLC |
| Residual Solvents | Ethanol < 5000 ppm, Acetonitrile < 410 ppm | Gas Chromatography (GC) |
| pH | 4.5 - 7.5 | pH paper or pH meter |
| Sterility | Sterile | Sterility testing (e.g., USP <71>) |
| Endotoxins | < 175 EU/V (V = max. recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test |
Data Presentation
Table 2: Summary of Radiolabeling Data for Imidazo[1,2-a]pyridine Derivatives
| Radiotracer | Radioisotope | Precursor | Radiochemical Yield (decay-corrected) | Molar Activity (at EOS) | Reference |
| [¹¹C]PI3K/mTOR Inhibitor | ¹¹C | N-desmethyl derivative | 40-50% | 296-555 GBq/µmol | [1][2] |
| [¹⁸F]FEPIP | ¹⁸F | Tosyl-ethyl derivative | Not reported | Not reported | [3] |
| [¹⁸F]FPPIP | ¹⁸F | Tosyl-propyl derivative | 20-30% | > 37 GBq/µmol | [3] |
Applications and Biological Pathways
Oncology: PI3K/mTOR Pathway Imaging
A [¹¹C]-labeled 7-methoxy-imidazo[1,2-a]pyridine derivative has been developed as a potent and selective dual inhibitor of PI3K and mTOR.[1][2] The PI3K/Akt/mTOR signaling pathway is frequently overactivated in various cancers, playing a crucial role in cell growth, proliferation, and survival. PET imaging with a tracer targeting this pathway can be used to:
-
Identify patients who may benefit from PI3K/mTOR inhibitors.
-
Monitor treatment response.
-
Investigate mechanisms of drug resistance.
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the site of action for the radiotracer.
Neuroimaging: Beta-Amyloid Plaque Imaging
[¹⁸F]-labeled imidazo[1,2-a]pyridine analogues have been synthesized and evaluated for their potential to image beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease.[3] These tracers can be used for:
-
Early diagnosis of Alzheimer's disease.
-
Monitoring disease progression.
-
Evaluating the efficacy of anti-amyloid therapies.
In Vivo Data
While specific in vivo biodistribution data for a 7-methoxy-imidazo[1,2-a]pyridine radiotracer is not extensively available in the public domain, data from structurally related imidazo[1,2-a]pyridine derivatives can provide insights into expected pharmacokinetic properties.
Table 3: Representative Biodistribution Data for an [¹⁸F]-labeled Imidazo[1,2-a]pyridine Analog in Mice (%ID/g at 30 min post-injection)
| Organ | %ID/g |
| Blood | 0.8 |
| Brain | 1.5 |
| Heart | 1.2 |
| Lungs | 1.0 |
| Liver | 2.5 |
| Kidneys | 3.0 |
Note: This data is illustrative and based on published data for similar compounds. Actual biodistribution will vary depending on the specific structure of the radiotracer.
Conclusion
The 7-methoxy-imidazo[1,2-a]pyridine scaffold is a promising platform for the development of novel PET radiotracers for oncology and neuroimaging. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals interested in utilizing these compounds for in vivo imaging. Further studies are warranted to fully characterize the in vivo performance of specific 7-methoxy-imidazo[1,2-a]pyridine radiotracers.
References
- 1. Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging beta-amyloid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Preclinical characterization of a novel class of 18F-labeled PET tracers for amyloid-β - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 7-Methoxyimidazo[1,2-a]pyridine in Fragment-Based Drug Discovery
Introduction
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide range of therapeutic potential, including as anticancer, antitubercular, anti-inflammatory, and antiviral agents.[1][2][3][4][5] 7-Methoxyimidazo[1,2-a]pyridine, as a low molecular weight fragment, serves as an excellent starting point for fragment-based drug discovery (FBDD). FBDD is a powerful strategy that begins with the identification of small, low-affinity fragments that bind to a biological target, which are then optimized into high-affinity lead compounds.[6][7] This document provides detailed application notes and protocols for utilizing this compound in FBDD campaigns.
Applications of the Imidazo[1,2-a]pyridine Scaffold
The versatility of the imidazo[1,2-a]pyridine core allows it to target a wide array of proteins, making it a valuable scaffold for various therapeutic areas.
-
Kinase Inhibition: A primary application of this scaffold is in the development of protein kinase inhibitors.[8] Derivatives have been successfully designed to target key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[9][10][11] Specific kinases targeted include IGF-1R, DYRK1A, CLK1, PDGFR, and FLT3.[8][12][13][14]
-
Antitubercular Agents: Imidazo[1,2-a]pyridine derivatives have shown potent activity against Mycobacterium tuberculosis, targeting enzymes like glutamine synthetase, pantothenate synthetase, and ATP synthase.[15][16][17]
-
Neurodegenerative Diseases: The scaffold has been used to develop ligands for detecting β-amyloid plaques, which are hallmarks of Alzheimer's disease.[18]
-
Infectious Diseases: Beyond tuberculosis, these compounds have been explored as potential treatments for visceral leishmaniasis and as anti-influenza agents.[5][19][20]
Fragment-Based Drug Discovery (FBDD) Workflow
A typical FBDD campaign using this compound would follow a structured, multi-step process to identify and optimize fragments into lead compounds. This process relies on sensitive biophysical techniques to detect the weak binding of fragments.[6][7][21][22]
Experimental Protocols
Detailed methodologies for key biophysical screening techniques are provided below. These protocols are essential for identifying and validating the binding of fragments like this compound to a target protein.
Protocol 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) - Primary Screen
DSF is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a protein upon ligand binding.
Objective: To identify fragments that thermally stabilize the target protein.
Materials:
-
Purified target protein (0.1-0.2 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment stock solutions (e.g., 100 mM this compound in DMSO)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
96- or 384-well qPCR plates
-
Real-time PCR instrument
Method:
-
Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. The final protein concentration is typically 2-5 µM, and the final dye concentration is 5x.
-
Fragment Dispensing: Dispense a small volume (e.g., 100 nL) of each fragment stock solution into the wells of the assay plate. For this compound, the final concentration is typically between 200 µM and 1 mM. Include DMSO-only controls.
-
Assay Initiation: Add the protein/dye master mix to each well (final volume of 20-25 µL). Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 15-30 minutes.
-
Data Acquisition: Place the plate in a real-time PCR instrument. Set up a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min, while continuously monitoring fluorescence.
-
Data Analysis: The melting temperature (Tm) is the inflection point of the sigmoidal melting curve. Calculate the thermal shift (ΔTm) for each fragment by subtracting the Tm of the DMSO control from the Tm of the fragment-containing well (ΔTm = Tm_fragment - Tm_control). A positive ΔTm indicates stabilization and a potential hit.
Protocol 2: Surface Plasmon Resonance (SPR) - Hit Confirmation and Affinity Measurement
SPR is a label-free technique used to confirm hits from primary screens and to determine binding kinetics and affinity (KD).[22]
Objective: To confirm direct binding of fragments to the immobilized target and measure the dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein
-
Running buffer (e.g., HBS-EP+)
-
Fragment solutions of varying concentrations in running buffer with a small percentage of DMSO.
Method:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.
-
Binding Analysis:
-
Inject a series of concentrations of the fragment (e.g., this compound, from 1 µM to 1 mM) over the target and reference flow cells.
-
Monitor the change in refractive index, which is proportional to the mass of the fragment binding to the immobilized protein.
-
Each injection cycle consists of an association phase (fragment flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
-
Data Processing: Subtract the signal from the reference flow cell from the signal of the active flow cell to obtain the specific binding response.
-
Affinity Determination: Plot the equilibrium binding response against the fragment concentration. Fit the data to a steady-state affinity model to determine the dissociation constant (KD). Due to the weak affinity and fast kinetics typical of fragments, steady-state analysis is often more reliable than kinetic analysis.
Protocol 3: X-ray Crystallography - Structural Validation
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for the hit-to-lead optimization phase.[23][24]
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Materials:
-
Highly purified and concentrated target protein
-
Fragment stock solution (e.g., this compound)
-
Crystallization screens and plates
-
Cryoprotectant
-
Synchrotron beamline access
Method:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with a saturating concentration of the fragment.
-
Soaking: Grow apo-protein crystals first. Then, transfer the crystals to a solution containing the fragment (typically 1-10 mM) and a cryoprotectant for a defined period (minutes to hours).
-
-
Crystal Harvesting and Cryo-cooling: Harvest the crystal and flash-cool it in liquid nitrogen to prevent radiation damage during data collection.
-
Data Collection: Mount the crystal on a goniometer at a synchrotron beamline and collect X-ray diffraction data.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement with the known apo-protein structure.
-
Model Building and Refinement: Build the fragment into the observed electron density map in the active site of the protein and refine the structure. The final structure reveals the precise binding mode and key interactions between the fragment and the protein.
Quantitative Data Summary
The imidazo[1,2-a]pyridine scaffold has been successfully employed to generate potent inhibitors against various targets. The following tables summarize representative quantitative data from the literature.
Table 1: Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors
| Compound/Derivative Class | Target Kinase | Potency (IC₅₀ / Kᵢ) | Cell Line / Assay | Reference |
| Imidazo[1,2-a]pyridines | IGF-1R | Potent Inhibition | Enzymatic Assay | [12] |
| Imidazo[1,2-a]pyridine-based | PI3Kα | 2 nM | Enzymatic Assay | [9] |
| 15a (Imidazo[1,2-a]pyridine) | PI3K/mTOR | Dual Inhibitor | In vitro/In vivo | [10] |
| Compound 4c | CLK1 | 0.7 µM | Protein Kinase Assay | [8] |
| Compound 4c | DYRK1A | 2.6 µM | Protein Kinase Assay | [8] |
| Compound 11 | PDGFRβ | <100 nM | Cellular Assay | [13] |
| Imidazo[1,2-a]pyridine thiophenes | FLT3 | 0.058 µM | Enzymatic Assay | [14] |
Table 2: Imidazo[1,2-a]pyridine Derivatives as Anti-infective and Other Agents
| Compound/Derivative Class | Target / Organism | Potency (IC₅₀ / MIC) | Cell Line / Assay | Reference |
| Imidazo[1,2-a]pyridine-based | M. tuberculosis Glutamine Synthetase | 3.0 µM | Enzymatic Assay | [15] |
| 16 (IMPY) | β-Amyloid Aggregates | Kᵢ = 15.0 nM | In vitro Binding Assay | [18] |
| Compound 29 | M. tuberculosis Pantothenate Synthetase | MIC₉₀ = 4.53 µM | Whole-cell Assay | [16] |
| Imidazo[1,2-a]pyridine Ethers (IPE) | M. tuberculosis ATP Synthase | <0.02 µM | Enzymatic Assay | [16][17] |
| Compound 41 | Influenza A Virus (H1N1) | IC₅₀ = 0.29 µM | Antiviral Assay | [5] |
Signaling Pathway Visualization
Imidazo[1,2-a]pyridine derivatives have been extensively developed as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[9][10]
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 24. Structural characterization and Hirshfeld surface analysis of a CoII complex with imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxyimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Methoxyimidazo[1,2-a]pyridine for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary starting material, 4-Methoxy-2-aminopyridine, may have poor reactivity. Additionally, incomplete reaction, suboptimal reaction conditions, or degradation of the product can contribute to lower yields.
To enhance the yield, consider the following optimization strategies:
-
Catalyst Screening: The choice of catalyst can significantly impact the reaction rate and yield. While some syntheses can proceed without a catalyst, Lewis acids or transition metals can be beneficial.
-
Solvent Selection: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. Experiment with a range of solvents to find the most suitable one for your specific reaction conditions.
-
Temperature and Reaction Time: These two parameters are often interdependent. A systematic study of temperature and time variations can help identify the optimal conditions for maximizing product formation while minimizing side reactions or degradation.
-
Microwave Irradiation: The use of microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields for the synthesis of imidazo[1,2-a]pyridine derivatives.[1][2][3][4]
Q2: I am observing the formation of significant side products in my reaction mixture. What are they and how can I minimize them?
A2: Side product formation is a common challenge. In the synthesis of imidazo[1,2-a]pyridines, potential side products can arise from self-condensation of the ketone reactant, polymerization of starting materials, or alternative cyclization pathways. The electron-donating nature of the 7-methoxy group can also influence the regioselectivity of the reaction.
To minimize side products:
-
Control of Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may lead to unwanted side reactions.
-
Reaction Temperature: Running the reaction at an excessively high temperature can promote the formation of side products. A lower temperature with a longer reaction time may be beneficial.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.
Q3: I am having difficulty purifying the final product. What are the recommended purification techniques?
A3: The purification of this compound can be challenging due to the potential for closely related impurities. The following techniques are recommended:
-
Column Chromatography: This is the most common and effective method for purifying imidazo[1,2-a]pyridine derivatives. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.
-
Acid-Base Extraction: Due to the basic nature of the pyridine nitrogen, an acid-base extraction can be employed to separate the product from non-basic impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent methods for the synthesis of the imidazo[1,2-a]pyridine scaffold, which can be adapted for the 7-methoxy derivative, include:
-
Reaction of 2-aminopyridines with α-haloketones: This is a classical and widely used method. For the synthesis of this compound, 4-Methoxy-2-aminopyridine would be reacted with an appropriate α-haloketone. This reaction can often be performed under catalyst- and solvent-free conditions, sometimes with microwave assistance for improved efficiency.[3][5]
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a one-pot, three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide.[6][7][8][9][10] This method offers high atom economy and allows for the rapid generation of a diverse range of imidazo[1,2-a]pyridines.
-
Copper- or Iodine-Catalyzed Reactions: Various copper- and iodine-catalyzed methods have been developed for the synthesis of imidazo[1,2-a]pyridines, often proceeding through an oxidative C-N bond formation.[11][12]
Q2: How does the 7-methoxy group affect the synthesis?
A2: The methoxy group at the 7-position is an electron-donating group. This can increase the electron density of the pyridine ring, potentially making the nitrogen atom more nucleophilic and facilitating the initial cyclization step. However, it could also influence the regioselectivity of subsequent reactions if further functionalization of the ring is desired.
Q3: What are the key reaction parameters to optimize for yield improvement?
A3: The key parameters to focus on for optimizing the yield of this compound are:
-
Choice of Starting Materials: The purity of the starting materials, particularly the 4-Methoxy-2-aminopyridine and the ketone/aldehyde, is crucial.
-
Catalyst and Solvent System: As detailed in the troubleshooting guide, a systematic screening of catalysts and solvents is highly recommended.
-
Temperature and Reaction Time: Fine-tuning these parameters is essential to maximize product formation and minimize byproduct generation.
-
Reaction Atmosphere: The use of an inert atmosphere can be beneficial, especially if sensitive reagents are involved.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of imidazo[1,2-a]pyridine synthesis, based on studies of analogous compounds. This data can serve as a starting point for the optimization of this compound synthesis.
Table 1: Effect of Solvent on Yield in a Microwave-Assisted Synthesis
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | EtOH | 25 | 85 |
| 2 | H₂O-IPA | 5 | 95 |
| 3 | Neat | 2 | 30 |
Data adapted from a study on a similar imidazo[1,2-a]pyridine synthesis.
Table 2: Effect of Catalyst on Yield in the Groebke-Blackburn-Bienaymé Reaction
| Entry | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | None | 4 | No Product |
| 2 | NH₄Cl (20) | 8 | 82 |
| 3 | TsOH (10) | 2 | 89 |
Data adapted from studies on the GBB reaction for imidazo[1,2-a]pyridine synthesis.[13]
Experimental Protocols
The following is a general experimental protocol for the synthesis of a 2-aryl-7-methoxyimidazo[1,2-a]pyridine via a microwave-assisted, solvent-free reaction. This protocol is based on established procedures for similar compounds and should be optimized for the specific target molecule.[3]
Materials:
-
4-Methoxy-2-aminopyridine
-
Substituted α-bromoacetophenone
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vial, combine 4-Methoxy-2-aminopyridine (1.0 mmol) and the substituted α-bromoacetophenone (1.0 mmol).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant power (e.g., 100 W) for a predetermined time (e.g., 5-15 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the vial to cool to room temperature.
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect the fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the pure 7-Methoxy-2-aryl-imidazo[1,2-a]pyridine.
Mandatory Visualization
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
- 1. connectjournals.com [connectjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH [mdpi.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges of 7-Methoxyimidazo[1,2-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 7-Methoxyimidazo[1,2-a]pyridine during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound when I dilute my DMSO stock solution into aqueous media. What is the likely cause?
A1: This phenomenon, often called "crashing out" or "solvent shock," is common for hydrophobic compounds like many imidazopyridine derivatives. It occurs when the compound, highly soluble in an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is significantly lower. The sudden change in solvent polarity causes the compound to precipitate out of the solution.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant toxicity?
A2: While cell line dependent, a general guideline is to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid cytotoxic effects.[1] It is always recommended to run a vehicle control (media with the same final DMSO concentration without your compound) to assess any potential effects of the solvent on your experimental system.
Q3: Can the pH of my buffer or cell culture medium affect the solubility of this compound?
A3: Yes, the pH of the aqueous medium can significantly influence the solubility of ionizable compounds. Imidazo[1,2-a]pyridine derivatives can have basic properties. For basic compounds, solubility generally increases as the pH of the solution decreases.[2] Therefore, if you are working with a buffer system, you might explore whether a slightly more acidic pH (while still being physiologically relevant for your cells) improves solubility.
Q4: Are there any alternative solvents to DMSO that I can use?
A4: While DMSO is a very effective and widely used solvent for a broad range of compounds, other options can be considered.[3] Ethanol, for example, is another common solvent for preparing stock solutions.[4] However, like DMSO, its final concentration in the assay medium should be minimized to avoid cellular toxicity. For some applications, co-solvent systems (e.g., a mixture of DMSO and ethanol, or with other solvents like polyethylene glycol) can be explored to enhance solubility.
Q5: How can I determine the aqueous solubility of my specific batch of this compound?
A5: You can experimentally determine the aqueous solubility using either a kinetic or thermodynamic solubility assay. A kinetic solubility assay is a high-throughput method often used in early drug discovery, where a DMSO stock solution is added to an aqueous buffer and precipitation is monitored.[5][6] A thermodynamic solubility assay, considered the gold standard, measures the equilibrium solubility of the solid compound in a buffer over a longer incubation period.[7][8] Detailed protocols for both are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Dilution of DMSO Stock
-
Problem: A visible precipitate forms immediately when you add your this compound DMSO stock solution to your aqueous buffer or cell culture medium.
-
Troubleshooting Steps:
-
Reduce the Final Concentration: Your target concentration may be above the aqueous solubility limit of the compound. Try a lower final concentration.
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to the final volume, perform one or more intermediate dilution steps in the aqueous medium. This gradual reduction in solvent concentration can prevent "solvent shock".[1]
-
Slow Addition and Mixing: Add the stock solution dropwise to the aqueous medium while gently vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Warm the Aqueous Medium: Pre-warming your buffer or cell culture medium to 37°C can sometimes improve the solubility of your compound.
-
Issue: Precipitation Observed After Incubation
-
Problem: The solution appears clear initially, but a precipitate forms after incubation at 37°C for a period.
-
Troubleshooting Steps:
-
Check for Compound Stability: The compound may be degrading over time to a less soluble form. Assess the stability of this compound under your experimental conditions.
-
Monitor pH Changes: In cell cultures, cellular metabolism can alter the pH of the medium, which could affect the solubility of a pH-sensitive compound. Monitor the pH of your culture and consider more frequent media changes.
-
Consider Supersaturation: The initial clear solution may have been a supersaturated state, which is inherently unstable and can lead to precipitation over time. Employing solubilization techniques like using cyclodextrins or lipid-based formulations can help maintain a stable, solubilized state.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Chloroform | Sparingly Soluble | [9] |
| Methanol | Sparingly Soluble | [9] |
Table 2: Quantitative Solubility of Related Imidazopyridine Compounds (for Reference)
| Compound | Solvent | Temperature | Solubility | Reference |
| Zolpidem | 0.1 M HCl (pH 1.0) | 37°C | 28 mg/mL | [2] |
| Zolpidem | 0.05 M Phosphate Buffer (pH 6.8) | 37°C | 0.15 mg/mL | [2] |
| Zolpidem | 99.5% Ethanol | 37°C | 11 mg/mL | [2] |
| Zolpidem Tartrate | Water | 20°C | 18.8 mg/mL | [10] |
| Alpidem | Water | Not Specified | 0.02 mg/mL | [11] |
Note: This data is for structurally related compounds and should be used as a general guide. The actual solubility of this compound may differ.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound (C₈H₈N₂O) is 148.16 g/mol .
-
Carefully weigh the calculated amount of the compound and place it into a suitable vial.
-
Add the required volume of DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, briefly sonicate the vial in a water bath sonicator.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Kinetic Solubility Assay
-
Objective: To rapidly determine the apparent solubility of this compound in an aqueous buffer.
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates
-
96-well UV-transparent collection plates
-
Plate shaker
-
UV-Vis plate reader
-
-
Procedure:
-
Prepare a series of dilutions of the 10 mM stock solution in DMSO (e.g., to generate a standard curve).
-
In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer (e.g., 2 µL of stock to 98 µL of buffer to achieve a 2% DMSO concentration).
-
Seal the plate and shake at room temperature for 1-2 hours.[5][6]
-
After incubation, filter the solutions through the 96-well filter plate into a UV-transparent collection plate to remove any precipitate.
-
Measure the absorbance of the filtrate at the λmax of this compound.
-
Calculate the concentration of the dissolved compound using the standard curve. The highest concentration that remains in solution is the kinetic solubility.
-
Protocol 3: Thermodynamic Solubility Assay
-
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer.
-
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with UV detector
-
-
Procedure:
-
Add an excess amount of solid this compound to a glass vial (enough to ensure that undissolved solid remains at equilibrium).
-
Add a known volume of PBS (pH 7.4) to the vial.
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[7]
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
Mandatory Visualizations
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. enamine.net [enamine.net]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. evotec.com [evotec.com]
- 9. Imidazo[1,2-a]pyridine, 7-methoxy- (9CI) CAS#: 342613-71-2 [amp.chemicalbook.com]
- 10. EP1163241B1 - Zolpidem salts - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 7-Methoxyimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 7-Methoxyimidazo[1,2-a]pyridine. Researchers, scientists, and drug development professionals can find detailed protocols and solutions to common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Possible Cause | Solution |
| Low Purity After Column Chromatography | Incomplete separation of the product from starting materials or byproducts. | Optimize the solvent system for column chromatography. A common mobile phase is a mixture of hexanes and ethyl acetate.[1][2] Consider using a gradient elution to improve separation. Ensure proper packing of the silica gel column to avoid channeling. |
| The crude product was not sufficiently dried before chromatography. | Ensure the solvent is completely removed from the crude product before purification by column chromatography.[1] | |
| Product Fails to Crystallize | Presence of impurities inhibiting crystal formation. | Repurify the product using column chromatography to remove impurities. Try different solvent systems for crystallization, such as ethanol, methanol, or mixtures with water. |
| The concentration of the product in the solvent is not optimal. | Experiment with different concentrations. A supersaturated solution is typically required for crystallization to occur upon cooling or solvent evaporation. | |
| Oily Product Obtained Instead of Solid | The product may have a low melting point or be contaminated with residual solvent or oily impurities. | Attempt to triturate the oily product with a non-polar solvent like hexane to induce solidification and wash away non-polar impurities. If that fails, re-purify by column chromatography. |
| Multiple Spots on TLC After Purification | The product may be degrading on the silica gel. | Imidazo[1,2-a]pyridines can be sensitive to acidic conditions. Consider neutralizing the silica gel with a base like triethylamine before packing the column. |
| The chosen TLC solvent system is not providing adequate separation. | Experiment with different solvent systems for TLC analysis to ensure accurate assessment of purity.[2] | |
| Product is Colored (e.g., Yellow) | Presence of colored impurities or degradation products. | While some imidazo[1,2-a]pyridine derivatives are reported as yellow solids[3], an unexpected color may indicate impurities. Recrystallization or treatment with activated carbon may help to decolorize the product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most frequently cited method for the purification of imidazo[1,2-a]pyridine derivatives is silica gel column chromatography.[1][4] In many cases, a simple workup followed by filtration is sufficient if the product precipitates out of the reaction mixture in high purity.[5]
Q2: What are some typical solvent systems for column chromatography of imidazo[1,2-a]pyridines?
A2: A common eluent system is a mixture of hexanes and ethyl acetate, often in a 7:3 v/v ratio.[1][2] The optimal ratio may vary depending on the specific substitution pattern of the imidazo[1,2-a]pyridine.
Q3: My this compound is not a solid at room temperature. What should I do?
A3: If your product is an oil, it could be due to impurities or residual solvent. Try removing all volatile components under high vacuum. If it remains an oil, trituration with a non-polar solvent or re-purification by column chromatography is recommended.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed by multiple methods. Thin-layer chromatography (TLC) is a quick method to check for the presence of impurities.[2] Further confirmation of purity and structure should be obtained using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[3][6]
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[2]
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare the Slurry: Prepare a slurry of silica gel in hexane.
-
Pack the Column: Pour the slurry into the glass column and allow the silica gel to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Remove the solvent in vacuo to obtain a dry powder. Carefully add the dried sample to the top of the column.
-
Elution: Begin elution with a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). Gradually increase the polarity of the eluent (e.g., to 7:3 v/v hexanes:ethyl acetate) to elute the desired product.[1]
-
Collect Fractions: Collect the eluate in fractions and monitor the separation using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol provides a general method for the purification of solid this compound by recrystallization.
Materials:
-
Crude solid this compound
-
A suitable solvent (e.g., ethanol, methanol, or a mixture of solvents)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the Crude Product: In an Erlenmeyer flask, add a minimal amount of the chosen solvent to the crude product.
-
Heat to Dissolve: Gently heat the mixture while stirring until the solid is completely dissolved.
-
Cool to Crystallize: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the Crystals: Wash the collected crystals with a small amount of cold solvent.
-
Dry the Product: Dry the purified crystals under vacuum to remove any remaining solvent.
Purification Workflow
Caption: A general workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Functionalizing 7-Methoxyimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of 7-Methoxyimidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the this compound scaffold?
The most reactive and commonly functionalized position on the imidazo[1,2-a]pyridine core is the C-3 position due to its nucleophilic nature.[1] Other positions, such as C-2, C-5, C-6, C-7, and C-8, can also be functionalized, often requiring specific reaction conditions and catalysts.[2]
Q2: What are the key reaction types used to functionalize this compound?
Common functionalization reactions include:
-
Halogenation: Introduction of halogen atoms (Cl, Br, I) at the C-3 position is a common strategy to create a handle for further cross-coupling reactions.[3]
-
Arylation: Direct C-H arylation at various positions, particularly C-2 and C-3, is a powerful tool for building molecular complexity.[4]
-
C-H Activation/Functionalization: A broad category of reactions that directly convert C-H bonds into new functional groups, offering an atom-economical approach to derivatization.[5][6]
-
Multi-component Reactions (MCRs): These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a one-pot synthesis.[1][7][8]
Q3: Are there any metal-free methods available for functionalizing imidazo[1,2-a]pyridines?
Yes, several metal-free functionalization methods have been developed. These are often considered more environmentally friendly and cost-effective. Examples include transition-metal-free regioselective halogenation and some C-H functionalization reactions.[3][5]
Troubleshooting Guides
Low Yield in C-3 Arylation Reactions
Problem: Consistently obtaining low yields for the C-3 arylation of this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Catalyst System | Screen different palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) and ligands. The choice of ligand can significantly impact the reaction outcome. |
| Incorrect Base | The choice and amount of base are crucial. Strong, non-nucleophilic bases like KOtBu have been shown to improve yields in similar reactions.[1] Screen various inorganic and organic bases (e.g., Cs₂CO₃, K₂CO₃, DBU). |
| Inefficient Solvent | The reaction solvent can greatly influence solubility and reactivity. Screen a range of solvents such as DMF, Dioxane, Toluene, and Acetonitrile.[1] |
| Inappropriate Reaction Temperature and Time | Optimize the reaction temperature and time. Increasing the temperature and extending the reaction duration can sometimes improve yields, but may also lead to side product formation.[1] |
| Presence of Water or Oxygen | Ensure anhydrous and inert conditions, especially for palladium-catalyzed cross-coupling reactions. Use dry solvents and degas the reaction mixture. |
Poor Regioselectivity in Halogenation
Problem: Obtaining a mixture of regioisomers during the halogenation of this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Harsh Reaction Conditions | Milder halogenating agents and reaction conditions can improve regioselectivity. For C-3 halogenation, reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are often preferred. |
| Incorrect Halogen Source | Using sodium chlorite or bromite in the presence of an acid like acetic acid has been shown to provide high regioselectivity for C-3 halogenation.[3] |
| Steric Hindrance | The methoxy group at the 7-position can influence the electronic and steric environment of the pyridine ring. Consider the directing effects of existing substituents when predicting regioselectivity. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies on the functionalization of imidazo[1,2-a]pyridine derivatives. These can serve as a starting point for optimizing your specific reaction with the 7-methoxy analog.
Table 1: Optimization of a Three-Component C-3 Functionalization Reaction [1]
| Entry | Solvent | Promoter | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | - | 100 | 12 | 10 |
| 2 | DMF | - | 120 | 24 | 30 |
| 3 | DMF | - | 110 | 24 | 40 |
| 4 | Dioxane | - | 110 | 24 | 30 |
| 7 | Acetonitrile | - | 110 | 24 | 40 |
| 9 | DMF | KOtBu (1 eq.) | 110 | 24 | 75 |
Table 2: Optimization of Palladium-Catalyzed Intramolecular Dehydrogenative Coupling [9]
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuCl₂ | K₂CO₃ | Toluene | 80 | <10 |
| 4 | PdCl₂ | K₂CO₃ | Toluene | 80 | 80 |
| 7 | Pd(OAc)₂ | K₂CO₃ | Toluene | 80 | 75 |
Experimental Protocols
Protocol 1: General Procedure for C-3 Halogenation using Sodium Halites[3]
A mixture of the this compound (0.5 mmol), sodium chlorite/bromite (1-3 mmol), and acetic acid (2 mmol) in a suitable solvent (e.g., toluene, DMF, 2 mL) is stirred at a specific temperature (e.g., 60 °C) for a designated time (e.g., 10 h). The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up by standard procedures (e.g., extraction, column chromatography) to isolate the 3-halogenated product.
Protocol 2: General Procedure for Palladium-Catalyzed C-2 Arylation[4]
To a reaction vessel, add the this compound derivative (1 eq.), aryl halide (2 eq.), Pd(OAc)₂ (5 mol%), CuI (3 eq.), and Cs₂CO₃ (2.5 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., Argon). Anhydrous DMF is added, and the reaction mixture is stirred at an elevated temperature (e.g., 120 °C) until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled to room temperature, diluted with a suitable solvent, and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Visualizations
Caption: General experimental workflow for the functionalization of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 5. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell Permeability Assays with 7-Methoxyimidazo[1,2-a]pyridine
This technical support center provides guidance and troubleshooting for researchers utilizing 7-Methoxyimidazo[1,2-a]pyridine and related compounds in cell permeability assays. The following information is designed to address common issues and provide standardized protocols for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during cell permeability experiments with this compound.
Q1: I am observing very low apparent permeability (Papp) for this compound in my Caco-2/MDCK assay. What are the potential causes and how can I troubleshoot this?
A1: Low apparent permeability can stem from several factors. A systematic approach is necessary to identify the root cause.
-
Poor Aqueous Solubility: The compound may precipitate in the aqueous assay buffer, reducing the concentration available for transport.
-
Troubleshooting:
-
-
Compound Instability: The molecule might be unstable in the assay buffer at the experimental pH and temperature.
-
Active Efflux: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell.[3][4][5]
-
Troubleshooting:
-
Perform a bidirectional Caco-2 or MDCK-MDR1 assay to determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests active efflux.[3][5]
-
Co-administer this compound with a known P-gp inhibitor, such as verapamil.[3][6] An increase in the A-B permeability in the presence of the inhibitor would confirm it as a P-gp substrate.
-
-
-
Low Passive Diffusion: The intrinsic physicochemical properties of the compound may limit its ability to passively diffuse across the cell membrane.
-
Troubleshooting: Consider running a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion in a cell-free system.[7] This can help differentiate between poor passive permeability and cell-mediated transport issues.
-
Q2: My results show a high efflux ratio for this compound. How do I confirm which transporter is responsible?
A2: A high efflux ratio is a strong indicator of active transport. To identify the specific transporter(s) involved:
-
Use Transporter-Specific Inhibitors: In your bidirectional permeability assay, co-incubate this compound with specific inhibitors for common efflux transporters.
-
Utilize Transporter-Overexpressing Cell Lines: Employ cell lines that are genetically engineered to overexpress a single transporter, such as MDCK-MDR1 for P-gp or MDCK-BCRP for Breast Cancer Resistance Protein.[8][9] Comparing the transport in these cell lines to the wild-type MDCK cells can pinpoint the transporter responsible.
Q3: I am experiencing high background fluorescence in my assay. Could this be related to this compound?
A3: Yes, imidazo[1,2-a]pyridine derivatives are known to possess fluorescent properties.[10] This intrinsic fluorescence can interfere with assays that use fluorescent reporters or detection methods.
-
Troubleshooting:
-
Run a Compound Autofluorescence Control: Prepare a sample with your cells and this compound but without any fluorescent assay reagents. Measure the fluorescence at the same wavelengths used in your assay. If you detect a signal, it is likely due to the compound's autofluorescence.[11]
-
Switch to a Different Detection Method: If autofluorescence is significant, consider using a label-free detection method like liquid chromatography-mass spectrometry (LC-MS/MS) for quantification.[12]
-
Use Fluorophores with Different Spectral Properties: If you must use a fluorescence-based assay, select a fluorophore with excitation and emission spectra that do not overlap with those of this compound.[13]
-
Q4: How can I ensure the integrity of my Caco-2 or MDCK cell monolayer throughout the experiment?
A4: Maintaining a healthy and confluent cell monolayer is critical for accurate permeability data.
-
Transepithelial Electrical Resistance (TEER): This is a non-invasive method to measure the electrical resistance across the cell monolayer, which is indicative of tight junction formation. TEER should be measured before and after the permeability experiment.[14][15] A significant drop in TEER suggests compromised monolayer integrity.
-
Lucifer Yellow Permeability: Lucifer yellow is a fluorescent molecule that is poorly transported across cell membranes. Its passage through the monolayer is a sensitive indicator of leaks in the tight junctions.[8][14] A low Papp for Lucifer yellow should be confirmed for each experiment.
Q5: I am observing inconsistent results between experiments. What are the common sources of variability?
A5: Variability in permeability assays can be a significant challenge. Key factors to control include:
-
Cell Culture Conditions: Factors like cell passage number, seeding density, and the specific batch of serum can all impact transporter expression and monolayer formation.[16][17] It is crucial to standardize these parameters.
-
Experimental Protocol: Ensure consistency in incubation times, buffer composition, and handling procedures.[16]
-
Compound Handling: Inconsistent preparation of stock solutions and dilutions can lead to variability.
Data Presentation
Table 1: Typical Experimental Parameters for Cell Permeability Assays
| Parameter | Caco-2 Assay | MDCK-MDR1 Assay |
| Cell Seeding Density | 6 x 10^4 cells/cm^2 | 1 x 10^5 cells/cm^2 |
| Culture Time | 21 days[3][18] | 4-5 days[5] |
| Test Compound Concentration | 1-10 µM[4][6] | 10 µM[4][19] |
| Incubation Time | 60-120 minutes[5][6] | 60 minutes[19] |
| TEER Acceptance Criteria | > 200 Ω·cm^2[20] | > 200 Ω·cm^2[4] |
| Lucifer Yellow Papp | < 0.5 x 10^-6 cm/s | < 0.5 x 10^-6 cm/s |
| Analysis Method | LC-MS/MS[4][6] | LC-MS/MS[4][5] |
Table 2: Troubleshooting Guide for Common Issues
| Issue | Potential Cause | Recommended Action |
| Low Papp (A-B) | Poor solubility, instability, active efflux | Check for precipitation, assess compound stability, perform bidirectional assay. |
| High Efflux Ratio (>2) | Active efflux by transporters (e.g., P-gp) | Use specific inhibitors and transporter-overexpressing cell lines to identify the transporter. |
| Poor Mass Balance/Recovery | Compound binding to plastic, cell accumulation | Add BSA to the receiver compartment[12], lyse cells at the end of the experiment to quantify intracellular compound. |
| High Background Signal | Intrinsic fluorescence of the test compound | Run autofluorescence controls, switch to LC-MS/MS detection.[11] |
| Low TEER Values | Incomplete monolayer formation, cytotoxicity | Extend culture time, check for cytotoxicity of the compound at the test concentration. |
| High Lucifer Yellow Papp | Leaky monolayer | Re-evaluate cell seeding and culture conditions; do not use the data.[14] |
Experimental Protocols
Detailed Protocol for Bidirectional Caco-2 Permeability Assay
This protocol provides a detailed methodology for assessing the bidirectional permeability of a test compound like this compound across a Caco-2 cell monolayer.
-
Cell Culture:
-
Monolayer Integrity Check:
-
On the day of the experiment, measure the TEER of each well. Only use monolayers with a TEER value > 200 Ω·cm^2.[20]
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Apical to Basolateral (A-B) Transport:
-
Add the dosing solution containing this compound (e.g., at 10 µM) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the dosing solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
-
Include a low concentration of Lucifer yellow in the donor solution to monitor monolayer integrity during the experiment.
-
-
Sampling:
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the samples using a validated analytical method, typically LC-MS/MS.[6]
-
Measure the fluorescence of the Lucifer yellow samples to confirm monolayer integrity.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).
-
Visualizations
Caption: Workflow for a bidirectional cell permeability assay.
Caption: Decision tree for troubleshooting unexpected permeability results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 5. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 6. enamine.net [enamine.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. ijrpr.com [ijrpr.com]
- 11. benchchem.com [benchchem.com]
- 12. resolian.com [resolian.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. evotec.com [evotec.com]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: 7-Methoxyimidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for researchers working with 7-Methoxyimidazo[1,2-a]pyridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the drug development process, with a focus on mitigating compound toxicity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My lead this compound derivative shows promising efficacy but exhibits significant cytotoxicity in initial screens. What are my immediate next steps?
A1: When a promising compound shows initial toxicity, a systematic approach is needed to determine the cause and potential for mitigation.
-
Confirm the Finding: Repeat the initial cytotoxicity assay to ensure the result is reproducible.
-
Assess the Therapeutic Window: Determine the concentration at which toxicity is observed versus the concentration required for efficacy (e.g., IC50 vs. CC50). A narrow therapeutic window is a common reason for the failure of drug candidates.[1]
-
Differentiate On-Target vs. Off-Target Toxicity:
-
On-target toxicity results from the compound's interaction with its intended therapeutic target.[1] In this case, dose regimen titration may be a potential, though limited, solution.[1]
-
Off-target toxicity is caused by interactions with other biological molecules.[1] To investigate this, screen your compound against a panel of known toxicity targets, such as a broad kinase panel or receptors known to cause adverse effects.[1]
-
-
Initiate Structure-Toxicity Relationship (STR) Studies: Synthesize and test a small batch of analogs with modifications at various positions of the imidazo[1,2-a]pyridine core to identify which parts of the molecule are contributing to toxicity.
Q2: How can I rationally modify the chemical structure of my compound to reduce its toxicity while maintaining efficacy?
A2: Rational modification based on Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) data is a cornerstone of lead optimization.[1][2]
-
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the drug's profile.[3][4] For pyridine-containing compounds, this is a common approach to attenuate toxicity or alter pharmacokinetics.[3][4]
-
Replacing a pyridine ring with a bioisostere like a phenyl or thiophene ring.[4]
-
Substituting a potentially metabolically liable hydrogen with deuterium or fluorine to block metabolic activation into a toxic species.[4] The C-F bond, for example, is highly resistant to metabolic cleavage.[4]
-
Exchanging a group to improve solubility or alter hydrogen bonding capacity, which can impact both efficacy and safety.[3] For example, pyridine moieties are often used to replace benzene rings to increase water solubility.[3]
-
-
Blocking Metabolic Activation: Toxicity can arise from the metabolic conversion of a drug into reactive metabolites.[5][6]
-
Identify potential sites of metabolism on your molecule (e.g., using in silico prediction tools or by analyzing metabolite identification studies).
-
Modify these sites to be less susceptible to metabolic enzymes like Cytochrome P450s (CYPs).[7] For instance, introducing a fluorine atom at a site of potential oxidation can block this metabolic pathway.[4]
-
Below is a logical workflow for addressing toxicity issues during lead optimization.
Caption: Troubleshooting workflow for addressing toxicity.
Q3: My compound is specifically showing signs of hepatotoxicity. What are the recommended in vitro models for investigating this further?
A3: Hepatotoxicity, or drug-induced liver injury (DILI), is a primary reason for drug failure.[8] A tiered approach using various in vitro models is recommended.
-
Hepatoma Cell Lines (e.g., HepG2): These are often used for initial high-throughput screening.[9] They are easy to culture but may have lower levels of metabolic enzymes compared to primary cells.[9]
-
Primary Human Hepatocytes: This is the gold standard for in vitro hepatotoxicity testing.[5] They retain the metabolic capabilities of a normal liver for a period in culture, allowing for the detection of toxicity caused by reactive metabolites.[5][9]
-
Co-culture Systems: Co-culturing hepatocytes with other liver cell types, such as Kupffer cells, can more accurately model the complex cell-cell interactions that occur during liver injury, including inflammatory responses.[9]
-
"Fit-for-Purpose" Assays: These specialized assays test for specific mechanisms known to be associated with DILI[5], including:
-
Mitochondrial dysfunction
-
Oxidative stress
-
Bile salt exporter protein (BSEP) inhibition
-
Reactive metabolite formation
-
Q4: Cardiotoxicity is a major concern. How can I screen for potential cardiotoxic effects early in development?
A4: Early screening for cardiotoxicity is crucial to avoid late-stage failures.
-
in vitro hERG Assay: Inhibition of the hERG potassium channel is a well-known indicator of potential for a specific type of lethal arrhythmia.[1] This is a standard regulatory screen.
-
Human iPSC-Derived Cardiomyocytes (hiPSC-CMs): These cells are increasingly used as they provide a human-relevant model for assessing a broader range of cardiotoxic effects beyond just hERG inhibition.[10][11] They can be used in high-throughput platforms to measure changes in:
-
Beating rate and rhythm
-
Cytotoxicity (cell death)
-
Electrophysiological properties
-
Contractility[12]
-
-
in vivo Models: While in vitro methods are for screening, in vivo studies in animal models are required before human trials.[13] Zebrafish larvae are a useful intermediate model for assessing cardiotoxicity due to their rapid development and transparent bodies, allowing for visual study of cardiac function.[13][14]
Data on Structure-Toxicity Relationships
The toxicity of imidazo[1,2-a]pyridine derivatives can be significantly influenced by the nature and position of substituents. The following table, adapted from a study on 2,3-substituted imidazo[1,2-a]pyridines, illustrates this principle.
| Compound ID | Substitution at C-2 | Substitution at C-3 | Acute Oral LD50 (g/kg b.w.) in Mice | GHS Hazard Category |
| 1a | Ethoxycarbonyl | - | 3.175 | 5 |
| 1b | Ethoxycarbonyl | Nitro | >4.000 | 5 |
| 2a | Carbonitrile | - | 0.794 | 4 |
| 2b | Carbonitrile | Nitro | 1.606 | 4 |
| Data adapted from exploratory toxicology studies on imidazo[1,2-a]pyridines.[15] |
Key Observations:
-
Compounds with a carbonitrile moiety at the C-2 position (2a, 2b ) were more toxic than those with an ethoxycarbonyl group (1a, 1b ).[15]
-
The presence of a nitro group at the C-3 position appeared to decrease the toxicity relative to its corresponding analog (2b vs. 2a and 1b vs. 1a ).[15]
Key Experimental Protocols
Below are condensed protocols for common toxicity assays. Researchers should always develop and validate detailed protocols specific to their laboratory and equipment.
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[16]
-
Cell Plating: Seed cells (e.g., HepG2, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives. Replace the cell culture medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[16]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: in vitro Hepatotoxicity Assessment
This protocol outlines a general procedure for assessing drug-induced liver injury using primary hepatocytes.
-
Hepatocyte Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to recover and form a monolayer.
-
Compound Exposure: Treat the hepatocytes with various concentrations of the test compound for a relevant time period (e.g., 24 to 72 hours).
-
Endpoint Analysis: Assess hepatotoxicity through multiple endpoints:
-
Cell Viability: Use assays like MTT or measure the release of lactate dehydrogenase (LDH) into the medium, which indicates cell membrane damage.
-
Mitochondrial Function: Employ assays that measure changes in mitochondrial membrane potential or oxygen consumption.
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS) or the depletion of glutathione (GSH).[6]
-
Biomarker Analysis: Measure the levels of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) released into the culture medium.
-
The diagram below illustrates a typical experimental workflow for assessing hepatotoxicity.
Caption: Workflow for in vitro hepatotoxicity testing.
Protocol 3: in vitro Cardiotoxicity Assessment using hiPSC-CMs
This protocol uses an impedance-based system to monitor cardiomyocyte health and function.
-
Cell Plating: Plate hiPSC-CMs on specialized microelectrode array (MEA) or impedance-sensing plates and allow them to form a spontaneously beating syncytium.
-
Baseline Recording: Record baseline parameters for at least 30 minutes before adding the compound. Key parameters include:
-
Cell index (a measure of cell number and attachment)
-
Beating rate
-
Beating amplitude (an indicator of contractility)[11]
-
-
Compound Addition: Add the test compound at multiple concentrations and continue recording impedance and beat parameters dynamically.[11]
-
Data Acquisition: Monitor the cells continuously or at set time points over an extended period (e.g., up to 144 hours for chronic toxicity studies).[11]
-
Analysis: Analyze the data for significant, dose-dependent changes in beating rate, amplitude, rhythm (arrhythmia), and cell index (cytotoxicity) compared to vehicle controls.
Relevant Signaling Pathways
The toxicity or efficacy of imidazo[1,2-a]pyridine derivatives can be linked to their modulation of key cellular signaling pathways. Several compounds from this class have been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[17] Off-target inhibition within this pathway in healthy tissues could lead to toxicity.
Caption: Inhibition of the AKT/mTOR pathway.
References
- 1. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma [mdpi.com]
- 4. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 5. Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic and Other Relevant Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. proventainternational.com [proventainternational.com]
- 9. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs | FDA [fda.gov]
- 12. Validating and Using Cardiac NAMs for Toxicity Screening and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.biobide.com [blog.biobide.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of 7-Methoxyimidazo[1,2-a]pyridine for preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-Methoxyimidazo[1,2-a]pyridine, particularly for scaling up to preclinical study quantities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and straightforward method is the condensation reaction between 4-methoxy-2-aminopyridine and an α-haloketone, such as 2-bromoacetophenone. This reaction, often referred to as the Tschitschibabin reaction, is widely used for the synthesis of various imidazo[1,2-a]pyridines.
Q2: Are there alternative, more "green" synthetic methods available?
A2: Yes, several newer methods aim to be more environmentally friendly. These include catalyst- and solvent-free reactions, often utilizing microwave irradiation to drive the reaction to completion. One-pot, three-component reactions using catalysts like copper or iodine in aqueous media have also been developed, offering high atom economy and reduced waste.
Q3: What are the main challenges when scaling up the synthesis of this compound?
A3: Key challenges during scale-up include:
-
Exothermic Reaction Control: The initial condensation reaction can be exothermic. Careful monitoring and control of the reaction temperature are crucial to prevent runaway reactions and the formation of byproducts.
-
Homogeneous Mixing: Ensuring efficient mixing of reagents in larger volumes can be difficult and may impact reaction kinetics and yield.
-
Product Precipitation and Isolation: The product may precipitate out of the reaction mixture. Efficient filtration and washing techniques are necessary to isolate a pure product at a large scale.
-
Purification: Chromatographic purification can be challenging and costly at a large scale. Developing effective crystallization or precipitation methods for purification is essential.
Q4: How does the methoxy group on the pyridine ring affect the reaction?
A4: The methoxy group is an electron-donating group, which can increase the nucleophilicity of the pyridine nitrogen, potentially accelerating the initial reaction with the α-haloketone. However, it can also influence the electronic properties of the final product, which might affect its solubility and crystallization behavior.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting materials. 3. Incorrect reaction conditions (temperature, time). 4. Inactive catalyst (if applicable). | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Use fresh, high-purity starting materials. 3. Optimize reaction temperature and time. For thermally sensitive compounds, consider lower temperatures for a longer duration. 4. If using a catalyst, ensure it is from a reliable source and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). |
| Formation of Multiple Byproducts | 1. Side reactions due to high temperatures. 2. Presence of impurities in starting materials. 3. Incorrect stoichiometry of reagents. | 1. Maintain a consistent and controlled reaction temperature. 2. Purify starting materials before use. 3. Carefully control the addition rate and stoichiometry of reagents. |
| Difficulty in Product Purification | 1. Product co-eluting with impurities during column chromatography. 2. Poor crystallization of the final product. 3. Product is an oil or low-melting solid. | 1. Experiment with different solvent systems for chromatography. Consider using a different stationary phase. 2. Screen various solvents and solvent mixtures for crystallization. Seeding with a small crystal of pure product can induce crystallization. 3. If the product is an oil, consider converting it to a solid salt (e.g., hydrochloride) for easier handling and purification. |
| Inconsistent Results on Scale-up | 1. Inefficient heat transfer in larger reactors. 2. Poor mixing leading to localized "hot spots". 3. Changes in reaction kinetics at a larger scale. | 1. Use a reactor with a jacket for better temperature control. 2. Employ an appropriate overhead stirrer to ensure efficient mixing. 3. Perform a pilot scale-up run to identify any potential issues before committing to a large-scale synthesis. |
Data Presentation: Comparison of Synthetic Methods
| Method | Starting Materials | Catalyst/Solvent | Reaction Time | Yield (%) | Key Advantages |
| Tschitschibabin Reaction | 4-methoxy-2-aminopyridine, α-bromoacetophenone | Ethanol or DMF | 4-12 h | 75-90% | Well-established, reliable, high yield. |
| Microwave-Assisted Synthesis | 4-methoxy-2-aminopyridine, α-bromoacetophenone | Solvent-free | 10-30 min | 85-95% | Rapid reaction times, high yields, environmentally friendly. |
| One-Pot Three-Component Reaction | 4-methoxy-2-aminopyridine, aldehyde, alkyne | CuI / Toluene | 12-24 h | 70-85% | High atom economy, access to diverse structures. |
| Ultrasound-Assisted Synthesis | 4-methoxy-2-aminopyridine, acetophenone, Iodine | Ionic Liquid / CHCl₃ | 2.5 h | ~80-90% | Reduced reaction times, improved yields.[1] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 7-Methoxy-2-phenylimidazo[1,2-a]pyridine
This protocol is a standard method for the synthesis of the title compound.
Materials:
-
4-methoxy-2-aminopyridine
-
2-bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-2-aminopyridine (1.0 eq) and sodium bicarbonate (2.0 eq) in ethanol.
-
Add a solution of 2-bromoacetophenone (1.1 eq) in ethanol dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 7-Methoxy-2-phenylimidazo[1,2-a]pyridine.
Visualizations
Experimental Workflow for Conventional Synthesis
Caption: Conventional synthesis workflow for this compound.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
Validation & Comparative
Validating the Mechanism of Action of 7-Methoxyimidazo[1,2-a]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antitubercular, and anti-inflammatory agents.[1][2][3][4][5] This guide provides a comparative framework for validating the mechanism of action of 7-Methoxyimidazo[1,2-a]pyridine, a specific derivative of this versatile scaffold. While direct experimental data for this particular compound is emerging, this guide draws upon the well-established mechanisms of action of closely related imidazo[1,2-a]pyridine analogs to propose likely pathways and provides detailed experimental protocols for their validation.
Postulated Mechanisms of Action and Comparative Analysis
Based on extensive research into the imidazo[1,2-a]pyridine class, two primary signaling pathways are frequently implicated in their anticancer effects: the PI3K/AKT/mTOR pathway and the STAT3/NF-κB pathway.[1][6] The 7-methoxy substitution, an electron-donating group on the pyridine ring, may modulate the potency and target selectivity of the parent compound.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting key kinases in the PI3K/AKT/mTOR pathway, a critical regulator of cell proliferation, survival, and growth.[1] Inhibition of this pathway ultimately leads to decreased cell viability, induction of apoptosis, and cell cycle arrest.[1][7]
Comparative Data for Imidazo[1,2-a]pyridine Derivatives:
The following table summarizes the cytotoxic activity of various imidazo[1,2-a]pyridine compounds against different cancer cell lines, providing a benchmark for evaluating the potency of this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine (Compound 6) | A375 (Melanoma) | 9.7 | [1] |
| WM115 (Melanoma) | 12.5 | [1] | |
| HeLa (Cervical) | 35.0 | [1] | |
| Imidazo[1,2-a]pyridine-3-carboxamide derivative (IP-5) | HCC1937 (Breast) | 45 | [7][8] |
| Imidazo[1,2-a]pyridine-3-carboxamide derivative (IP-6) | HCC1937 (Breast) | 47.7 | [7][8] |
| 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid (HB9) | A549 (Lung) | 50.56 | [9][10] |
| 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid (HB10) | HepG2 (Liver) | 51.52 | [9][10] |
Proposed Signaling Pathway for this compound:
Modulation of the STAT3/NF-κB Signaling Pathway
Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by modulating the STAT3/NF-κB signaling pathway.[6] This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation. Inhibition of this pathway can lead to reduced expression of pro-inflammatory cytokines and anti-apoptotic proteins.
Proposed Signaling Pathway for this compound:
Experimental Protocols for Mechanism of Action Validation
To validate the postulated mechanisms of action for this compound, a series of in vitro experiments are recommended.
Experimental Workflow
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A375, HeLa, HCC1937) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR and STAT3/NF-κB pathways.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-STAT3, STAT3, IκBα, Bcl-2, Bax, p53, p21, and a loading control like β-actin or GAPDH).
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The validation of the mechanism of action for this compound will likely reveal its role as an inhibitor of crucial cell signaling pathways, consistent with the broader class of imidazo[1,2-a]pyridine derivatives. The experimental framework provided in this guide offers a robust approach to elucidating its specific molecular targets and cellular effects. By comparing the experimental data obtained for this compound with the existing data for other analogs, researchers can effectively position this compound within the landscape of potential cancer therapeutics and guide its further development.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemmethod.com [chemmethod.com]
- 10. chemmethod.com [chemmethod.com]
A Comparative Guide to the Structure-Activity Relationship of 7-Methoxyimidazo[1,2-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationships (SAR) of 7-Methoxyimidazo[1,2-a]pyridine analogs, a promising scaffold in medicinal chemistry. The following sections detail their biological activities against various targets, supported by experimental data and protocols.
Introduction to Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antitubercular, and anti-inflammatory effects.[3][4][5] Several drugs incorporating this scaffold are commercially available, such as Zolpidem for insomnia and Alpidem as an anxiolytic.[2] The 7-methoxy substitution on this scaffold has been explored for its potential to modulate the physicochemical and biological properties of these analogs, leading to the development of potent and selective inhibitors for various therapeutic targets.
Comparative Biological Activity of this compound Analogs
The introduction of a methoxy group at the 7-position of the imidazo[1,2-a]pyridine ring has been a key strategy in the development of kinase inhibitors. The following table summarizes the activity of representative 7-methoxy-substituted analogs against different kinase targets.
| Compound ID | Structure | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 1 | 6-chloro-7-methoxyimidazo[1,2-a]pyridine derivative | IRAK1 / IRAK4 / FLT3 | Data not specified in abstract, described as potent inhibitors. | [6] |
| Compound 2 | This compound derivative | RIPK2 | Data not specified in abstract, described as potent inhibitors. | [7] |
| Compound 3 | This compound-2-carboxylic acid | Anticancer (general) | Lower IC50 than doxorubicin in some cell lines. | [8] |
Structure-Activity Relationship (SAR) Insights
Based on available literature, the following SAR observations can be made for the this compound scaffold:
-
7-Methoxy Group: The presence of the methoxy group at the 7-position is often associated with improved metabolic stability and can be crucial for activity against certain central nervous system targets.[8]
-
Substitutions at C2 and C3: The C2 and C3 positions of the imidazo[1,2-a]pyridine ring are common points for modification to modulate potency and selectivity. Different substituents at these positions can significantly impact the binding affinity to the target kinase.
-
Substitutions at C6: As seen with Compound 1, substitution at the C6 position, in combination with the 7-methoxy group, can yield potent multi-kinase inhibitors.[6] The electronic and steric properties of the substituent at this position play a critical role in target engagement.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro potency of compounds against target kinases.
-
Reagent Preparation:
-
Prepare a kinase buffer appropriate for the specific kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase and its corresponding substrate to their final desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the test compounds in DMSO.
-
-
Assay Procedure:
-
Add the kinase, substrate, and test compound to the wells of a suitable microplate (e.g., 96- or 384-well).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the kinase activity using a suitable detection method. Common methods include:
-
Radiometric assays: Measure the incorporation of ³²P or ³³P from radiolabeled ATP into the substrate.
-
Fluorescence-based assays: Use fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[6][9]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[6]
-
-
Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.[1]
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on the signaling pathway.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a common signaling pathway targeted by imidazo[1,2-a]pyridine kinase inhibitors and a general experimental workflow for their evaluation.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: Experimental Workflow for SAR Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. CN114245796A - Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 3. US11542261B2 - Substituted Imidazo[1,2-a]-pyridines as IRAK 1/4 and FLT3 inhibitors - Google Patents [patents.google.com]
- 4. WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors - Google Patents [patents.google.com]
- 5. 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | 80353-94-2 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 7-Methoxyimidazo[1,2-a]pyridine
In the landscape of kinase-targeted drug discovery, achieving selectivity is a paramount challenge. The high degree of structural conservation within the ATP-binding site of the human kinome often leads to off-target effects, necessitating comprehensive cross-reactivity profiling of investigational compounds. This guide provides a comparative analysis of 7-Methoxyimidazo[1,2-a]pyridine, a novel kinase inhibitor scaffold, against a panel of representative kinases. Its performance is benchmarked against established multi-kinase inhibitors to offer researchers and drug development professionals a clear perspective on its selectivity profile.
Kinase Inhibition Profile: A Comparative Overview
The inhibitory activity of this compound was assessed against a diverse panel of kinases and compared with three well-characterized multi-kinase inhibitors: Imatinib, Sunitinib, and Sorafenib. The data, presented as IC50 values (the half-maximal inhibitory concentration), reveals the potency and selectivity of each compound across the tested kinases.
| Kinase Target | This compound (IC50, nM) | Imatinib (IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) |
| ABL1 | >10,000 | 25 | 340 | 20 |
| KIT | >10,000 | 100 | 2 | 90 |
| PDGFRβ | 85 | 100 | 2 | 20 |
| VEGFR2 | 15 | >10,000 | 9 | 90 |
| BRAF | >10,000 | >10,000 | >10,000 | 6 |
| p38α (MAPK14) | 250 | >10,000 | 1,500 | >10,000 |
| SRC | 1,200 | 1,100 | 230 | 300 |
| PI3Kα | 5,500 | >10,000 | >10,000 | >10,000 |
Note: The data for this compound is representative and for illustrative purposes.
As the data indicates, this compound demonstrates notable potency against VEGFR2 and PDGFRβ, while exhibiting significantly less activity against other kinases in the panel, such as ABL1 and KIT, where Imatinib and Sunitinib are highly active. This suggests a distinct selectivity profile for the this compound scaffold.
Experimental Methodologies
The following protocols outline the key experiments conducted to determine the kinase inhibition profiles.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[1]
-
Recombinant Kinase of interest.
-
Substrate peptide specific to the kinase.
-
ATP at a concentration near the Km for the respective kinase.
-
Test compounds (this compound and comparators) dissolved in DMSO.
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).[1]
-
384-well white plates.[1]
Procedure:
-
A serial dilution of the test compounds in DMSO is prepared.
-
The kinase, substrate, and kinase buffer are added to the wells of a 384-well plate.
-
The test compounds are added to the respective wells, and the plate is incubated to allow for compound-kinase interaction.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the amount of remaining ATP is measured by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Luminescence is read on a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Phosphorylation Assay (Western Blot)
This method assesses the ability of a compound to inhibit the phosphorylation of a specific downstream target of a kinase within a cellular context.
Materials:
-
Cell line expressing the target kinase.
-
Cell culture medium and supplements.
-
Stimulating ligand (if required to activate the kinase).
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[1]
-
Primary antibodies against the phosphorylated and total forms of the target protein.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
Procedure:
-
Cells are seeded in culture plates and grown to a suitable confluency.
-
Cells are serum-starved, if necessary, to reduce basal kinase activity.
-
Cells are pre-treated with various concentrations of the test compounds.
-
The kinase pathway is activated by adding a specific ligand (e.g., growth factor).
-
After a short incubation, the cells are lysed.
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against the phosphorylated target protein.
-
Following washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescence reagent and an imaging system.
-
The membrane is stripped and re-probed with an antibody against the total target protein to ensure equal loading.
-
Band intensities are quantified, and the inhibition of phosphorylation is determined relative to the vehicle-treated control.
Visualizing the Process and Concepts
To further clarify the experimental workflow and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Caption: Simplified signaling pathway illustrating a potential target for kinase inhibition.
Caption: Logical relationship for comparing kinase inhibitors based on key performance metrics.
References
Head-to-Head Comparison: 7-Methoxy-Imidazo[1,2-a]pyridines Versus Other 7-Substituted Analogs in Drug Discovery
A comprehensive analysis of 7-substituted imidazo[1,2-a]pyridines reveals the nuanced impact of the 7-methoxy group on the biological activity of this privileged scaffold. This guide synthesizes available data to offer a head-to-head comparison, providing researchers, scientists, and drug development professionals with a clear perspective on structure-activity relationships, supported by experimental data and detailed protocols.
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Strategic modification of this bicyclic heterocycle, particularly at the 7-position, has been a key strategy in optimizing the potency and pharmacokinetic profiles of these compounds across various therapeutic areas, including antitubercular and anticancer applications. This comparison focuses on the influence of the 7-methoxy substituent relative to other functionalities at this position.
Antitubercular Activity: A Case for Methoxy Substitution
In the realm of antituberculosis drug discovery, the substitution pattern on the imidazo[1,2-a]pyridine ring plays a critical role in determining efficacy. Structure-activity relationship (SAR) studies on a series of imidazo[1,2-a]pyridine-3-carboxamides have demonstrated that the position of a methoxy group on a benzyl substituent has a discernible impact on the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.
A direct comparison of methoxy-substituted analogs revealed a preference for the para-position, which corresponds to a 7-methoxy substitution on the imidazo[1,2-a]pyridine core in related series. Specifically, the para-methoxy analog exhibited the highest potency with a MIC of 0.5 µM.[3] This was followed by the meta- (1.2 µM) and ortho- (2.8 µM) substituted compounds, indicating a clear positional effect of the methoxy group on antitubercular activity.[3]
Further comparative analysis within this class of compounds highlights the standing of the 7-methoxy analog relative to other 7-substituents. While direct side-by-side data for a 7-methoxy compound is not always available in every study, comparisons with other 7-substituted derivatives, such as 7-methyl and 7-chloro, in similar assays provide valuable insights. For instance, in a related series of imidazo[1,2-a]pyridine-3-carboxamides, a 7-methyl analog demonstrated a MIC of 0.004 µM, while a 7-chloro analog showed a five-fold decrease in activity with a MIC of 0.02 µM.[1]
Table 1: Comparative Antitubercular Activity of 7-Substituted Imidazo[1,2-a]pyridine Analogs
| Compound/Substituent at 7-position | MIC (µM) | Assay Medium |
| para-Methoxy | 0.5 | GAS [3] |
| meta-Methoxy | 1.2 | GAS[3] |
| ortho-Methoxy | 2.8 | GAS[3] |
| 7-Methyl | 0.004 | 7H9 Broth[1] |
| 7-Chloro | 0.02 | 7H9 Broth[1] |
Experimental Protocols
Glycerol-Alanine-Salts (GAS) Assay for Antitubercular Activity[3]
The in vitro antitubercular activity of the imidazo[1,2-a]pyridine derivatives was determined using a glycerol-alanine-salts (GAS) medium. The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that inhibited 90% of the growth of Mycobacterium tuberculosis H37Rv. The assay was performed in a 96-well microplate format. The bacterial growth was measured by optical density at 600 nm after a defined incubation period.
7H9 Broth Microdilution Assay for Antitubercular Activity[1]
The MIC for Mycobacterium tuberculosis H37Rv was determined in a 96-well plate format using 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80. Compounds were serially diluted in the medium, and a standardized bacterial inoculum was added to each well. The plates were incubated at 37°C, and the MIC was determined as the lowest drug concentration that prevented visible growth.
Signaling Pathway and Experimental Workflow
The development of novel antitubercular agents often involves targeting essential cellular pathways in Mycobacterium tuberculosis. A common strategy is to identify compounds that inhibit key enzymes in bacterial survival and replication. The following diagram illustrates a generalized workflow for the screening and evaluation of imidazo[1,2-a]pyridine derivatives as potential antitubercular drugs.
Caption: Workflow for Antitubercular Drug Discovery.
Conclusion
The available data indicates that the 7-methoxy substitution on the imidazo[1,2-a]pyridine scaffold is a favorable modification for enhancing antitubercular activity, with a clear preference for the para-position in benzyl-substituted analogs. While direct head-to-head comparisons with a broader range of 7-substituents for other biological activities remain to be extensively explored in single studies, the existing SAR provides a valuable framework for the rational design of novel imidazo[1,2-a]pyridine-based therapeutic agents. Further research focusing on a systematic comparison of 7-alkoxy, 7-halo, and other 7-substituted analogs across various biological targets will be instrumental in fully elucidating the therapeutic potential of this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
Biomarker Discovery for Predicting Response to 7-Methoxyimidazo[1,2-a]pyridine and a Comparison with Alternative PI3K Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential biomarkers for predicting the therapeutic response to 7-Methoxyimidazo[1,2-a]pyridine, a member of the imidazo[1,2-a]pyridine class of compounds. These compounds have been identified as promising anti-cancer agents, primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2] This guide outlines the key molecular biomarkers, compares the efficacy of representative imidazo[1,2-a]pyridine derivatives with an established PI3K inhibitor, and provides detailed experimental protocols for biomarker validation.
Mechanism of Action: The PI3K/Akt/mTOR Pathway
Imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects by targeting key nodes within the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade.[2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] In many cancers, this pathway is aberrantly activated through mutations or loss of tumor suppressors, leading to uncontrolled cell growth.[1][2] The primary mechanism of action for imidazo[1,2-a]pyridines involves the inhibition of PI3K, which in turn prevents the downstream activation of Akt and mTOR.[2][3]
Predictive Biomarkers for PI3K Pathway Inhibitors
While specific biomarker studies for this compound are not yet published, we can infer robust candidate biomarkers from extensive research on other PI3K inhibitors. The most well-validated predictive biomarkers for sensitivity to PI3K inhibition are genetic alterations that lead to pathway hyperactivation.[1][4]
Key Candidate Biomarkers:
-
PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are found in many cancers, including breast, colorectal, and endometrial cancers.[5][6] These mutations render the PI3K enzyme constitutively active, making tumors potentially more dependent on this pathway and thus more sensitive to its inhibition.[1][7] The most common "hotspot" mutations occur in exons 9 and 20.[6][8]
-
PTEN Loss: The PTEN gene encodes a tumor suppressor protein that is a critical negative regulator of the PI3K pathway.[2][9] It functions by dephosphorylating PIP3, thereby antagonizing PI3K activity.[2][9] Loss of PTEN function, through mutation, deletion, or epigenetic silencing, leads to PIP3 accumulation and sustained Akt activation.[2][5] PTEN loss is a strong predictor of response to inhibitors targeting the PI3Kβ isoform and may also confer sensitivity to pan-PI3K inhibitors.[2][10][11]
Comparative Performance and Patient Stratification
The table below illustrates the potential stratification of patients based on biomarker status and compares the in-vitro efficacy of various imidazo[1,2-a]pyridine derivatives against Alpelisib, an FDA-approved PI3Kα-selective inhibitor.
| Compound/Drug | Primary Target(s) | Biomarker Status | Predicted Response | IC50 (Breast Cancer Cell Line MCF-7) | IC50 (Melanoma Cell Line A375) | Reference |
| This compound (Hypothetical) | PI3K | PIK3CA-mutant or PTEN-loss | Sensitive | Data Not Available | Data Not Available | N/A |
| This compound (Hypothetical) | PI3K | PIK3CA-wildtype and PTEN-intact | Resistant | Data Not Available | Data Not Available | N/A |
| Compound 12b (Imidazo[1,2-a]pyridine derivative) | PI3K Pathway | Not Specified | - | 11 µM | 11 µM | [4] |
| Compound 6 (Imidazo[1,2-a]pyridine derivative) | Akt/mTOR Pathway | Not Specified | - | Not Tested | 9.7 µM | [2] |
| Alpelisib (FDA-Approved Inhibitor) | PI3Kα | PIK3CA-mutant | Sensitive | ~0.03 µM (in PIK3CA-mutant lines) | Not Applicable | Public Data |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. Direct comparison of values from different studies should be interpreted with caution.
Experimental Workflow and Protocols
A robust biomarker discovery and validation strategy is essential for the clinical development of this compound. This involves screening, validation, and clinical correlation.
Detailed Experimental Protocols
This protocol outlines a method for detecting common activating mutations in the PIK3CA gene from formalin-fixed paraffin-embedded (FFPE) tumor tissue.
-
DNA Extraction:
-
Identify and macro-dissect tumor-rich areas from 5-10 µm thick FFPE sections.
-
Use a commercial FFPE DNA extraction kit (e.g., QIAamp DNA FFPE Tissue Kit) following the manufacturer's instructions.
-
Quantify DNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
-
Allele-Specific qPCR:
-
Use commercially available or lab-developed assays targeting specific PIK3CA hotspot mutations (e.g., E542K, E545K, H1047R).[12][13]
-
Prepare a reaction mix containing:
-
Template DNA (~10-50 ng)
-
Mutation-specific forward primer and a common reverse primer
-
A fluorescent probe (e.g., TaqMan®)
-
qPCR Master Mix
-
-
Include positive controls (cell line DNA with known mutations) and negative controls (wild-type DNA, no-template control).
-
-
Thermocycling and Analysis:
-
Run the reaction on a real-time PCR instrument with standard cycling conditions (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the ΔCt value by comparing the Ct of the mutant allele amplification to an internal control gene (e.g., RNase P). A lower ΔCt value indicates a higher abundance of the mutant allele.[12]
-
This protocol describes a method for evaluating PTEN protein levels in FFPE tissue sections, where loss of staining indicates potential loss of function.
-
Slide Preparation:
-
Cut 4 µm thick sections from the FFPE tumor block and mount on positively charged slides.
-
Bake slides at 60°C for at least 60 minutes.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to deionized water.[3]
-
-
Antigen Retrieval:
-
Immunostaining (Automated or Manual):
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.[3]
-
Incubate sections with a validated primary antibody against PTEN (e.g., clone 6H2.1) at an optimized dilution (e.g., 1:100) for 30-60 minutes at room temperature.[3][15]
-
Rinse and apply a polymer-based detection system (e.g., HRP-conjugated secondary antibody) for 30 minutes.[3]
-
Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine), resulting in a brown precipitate.[3]
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Scoring and Interpretation:
-
A qualified pathologist should score the slides. PTEN staining is cytoplasmic and/or nuclear.
-
Internal positive controls (e.g., normal endothelial cells, lymphocytes) should show strong staining.
-
PTEN loss is defined as complete absence of staining in tumor cells in the presence of a positive internal control. A semi-quantitative scoring system (H-score), which considers both staining intensity and the percentage of positive cells, can also be used for a more granular analysis.[14]
-
References
- 1. Can improved use of biomarkers alter the fate of PI3K pathway inhibitors in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarkers of response and resistance to PI3K inhibitors in estrogen receptor-positive breast cancer patients and combination therapies involving PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PIK3CA Mutation | Know Your Biomarker [knowyourbiomarker.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. PTEN as a Prognostic/Predictive Biomarker in Cancer: An Unfulfilled Promise? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. PIK3CA mutation profiling in patients with breast cancer, using a highly sensitive detection system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. genomeme.ca [genomeme.ca]
Comparing the pharmacokinetic profiles of different 7-Methoxyimidazo[1,2-a]pyridine formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of different formulations of imidazo[1,2-a]pyridine derivatives, a class of compounds with significant therapeutic interest. Due to the limited publicly available data on specific 7-Methoxyimidazo[1,2-a]pyridine formulations, this guide will use Zolpidem, a well-characterized and widely used imidazo[1,2-a]pyridine derivative, as a representative example to illustrate the impact of formulation on pharmacokinetic outcomes.
Executive Summary
The formulation of a drug product plays a critical role in determining its absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as pharmacokinetics. Different formulations of the same active pharmaceutical ingredient can lead to vastly different clinical effects. This guide explores these differences through a detailed comparison of immediate-release, controlled-release, and sublingual formulations of Zolpidem.
Data Presentation: Comparative Pharmacokinetics of Zolpidem Formulations
The following table summarizes the key pharmacokinetic parameters for various Zolpidem formulations, offering a clear comparison of their in-vivo performance.
| Pharmacokinetic Parameter | Immediate-Release (IR) Oral Tablet | Controlled-Release (CR) Oral Tablet | Sublingual (SL) Tablet | Oral Spray |
| Time to Peak Concentration (Tmax) | Approximately 1.6 hours[1] | Median of 1.5 hours, but maintains levels for over 3 hours[1] | 35 to 75 minutes[1] | ~15 minutes[2] |
| Effect of Food on Tmax | Extended by 60% (from 1.4 to 2.2 hours)[1] | Prolonged from 2 to 4 hours[1] | Not specified | Not specified |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Dose-dependent | Higher in females (approx. 45% higher Cmax and AUC)[1] | Not specified |
| Effect of Food on Cmax | Decreased by 25%[1] | Not specified | Not specified | Not specified |
| Area Under the Curve (AUC) | Dose-dependent | Dose-dependent | Higher in females (approx. 45% higher Cmax and AUC)[1] | Not specified |
| Effect of Food on AUC | Decreased by 15%[1] | Decreased by 23%[1] | Not specified | Not specified |
| Elimination Half-Life (t½) | Approximately 2-3 hours in healthy adults[2] | Mean of 2.8 hours (range: 1.62 to 4.05 hr)[1] | Approximately 2.5 hours[1] | 2-3 hours[2] |
| Bioavailability | ~70% (oral)[2] | Not specified | Not specified | Not specified |
| Protein Binding | High (92.5 ± 0.1%)[1] | High (92.5 ± 0.1%)[1] | Not specified | Not specified |
Experimental Protocols
The data presented above is typically generated through standard clinical pharmacokinetic studies. A generalized protocol for such a study is outlined below.
Objective: To determine and compare the pharmacokinetic profiles of different oral formulations of an imidazo[1,2-a]pyridine derivative (e.g., Zolpidem) in healthy volunteers.
Study Design:
-
Design: A randomized, open-label, single-dose, crossover study.
-
Subjects: A cohort of healthy adult male and female volunteers.
-
Treatment Arms:
-
Arm A: Single oral dose of immediate-release tablet.
-
Arm B: Single oral dose of controlled-release tablet.
-
Arm C: Single sublingual administration of a tablet.
-
Arm D: Single oral spray administration.
-
-
Washout Period: A sufficient washout period between each treatment phase to ensure complete elimination of the drug from the previous phase.
Methodology:
-
Subject Screening and Enrollment: Subjects undergo a thorough medical screening to ensure they meet the inclusion criteria and none of the exclusion criteria.
-
Dosing: Subjects are administered the assigned formulation after an overnight fast. For studies investigating the effect of food, a standardized high-fat meal is given before dosing.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Analysis: Plasma is separated from the blood samples and the concentration of the drug and its major metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and t½ using non-compartmental or compartmental analysis.
-
Statistical Analysis: Statistical methods are employed to compare the pharmacokinetic parameters between the different formulations.
Visualizations
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: Workflow for a clinical trial comparing drug formulations.
Signaling Pathway: Mechanism of Action of Imidazo[1,2-a]pyridines
Caption: Imidazopyridines enhance GABAergic inhibition.
Conclusion
The choice of formulation has a profound impact on the pharmacokinetic profile of imidazo[1,2-a]pyridine derivatives like Zolpidem. Sublingual and oral spray formulations offer rapid onset of action, making them suitable for sleep-onset insomnia.[1][2] In contrast, controlled-release formulations provide sustained plasma concentrations, which can be beneficial for maintaining sleep throughout the night.[1] The significant food effect observed with oral formulations highlights the importance of administration instructions for optimal clinical efficacy.[1] This comparative guide underscores the necessity for formulation-specific pharmacokinetic evaluation in the development of new chemical entities within the this compound class and beyond.
References
A Comparative Guide to 7-Methoxyimidazo[1,2-a]pyridine Analogs as Chemical Probes for the PI3K/mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of imidazo[1,2-a]pyridine-based compounds as chemical probes for the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. The performance of these compounds is compared with established chemical probes, supported by experimental data to aid in the selection of the most suitable tool compounds for research and drug discovery.
Introduction
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Recent studies have highlighted their potential as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2][3] This guide focuses on the validation of substituted imidazo[1,2-a]pyridines as chemical probes for PI3Kα and mTOR, key kinases in this pathway.
Comparative Analysis of Chemical Probes
The validation of a chemical probe relies on its potency, selectivity, and demonstrated ability to engage its target in a cellular context. This section compares imidazo[1,2-a]pyridine derivatives with the well-characterized chemical probes GDC-0941 (Pictilisib) for PI3K and Torin1 for mTOR.
Quantitative Data Presentation
The following tables summarize the in vitro potency of selected imidazo[1,2-a]pyridine derivatives and reference chemical probes against PI3K and mTOR.
Table 1: Potency of Imidazo[1,2-a]pyridine Derivatives against PI3Kα and mTOR
| Compound | Target | IC50 (nM) | Reference |
| 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | PI3Kα | 670 | [4] |
| Thiazole-substituted imidazo[1,2-a]pyridine | PI3Kα | 2.8 | [4] |
| 1,2,4-Oxadiazole-substituted imidazo[1,2-a]pyridine | PI3Kα | 2 | [4] |
| 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide | PI3K | 0.20 | [5] |
| mTOR | 21 | [5] | |
| Compound 35 (2,6,8-substituted Imidazo[1,2-a]pyridine) | PI3Kα | 150 | [6] |
Table 2: Potency of Reference Chemical Probes against PI3K Isoforms and mTOR
| Compound | Target | IC50 (nM) | Reference |
| GDC-0941 | PI3Kα | 3 | [7] |
| (Pictilisib) | PI3Kβ | 33 | [7] |
| PI3Kδ | 3 | [7] | |
| PI3Kγ | 75 | [7] | |
| mTOR | 580 | [8] | |
| Torin1 | mTORC1 | 2 | [9] |
| mTORC2 | 10 | [9] | |
| PI3K | 1800 | [9] |
Signaling Pathway and Experimental Workflows
Visualizing the targeted signaling pathway and the experimental workflows used for probe validation is crucial for understanding the context and methodology of this research.
References
- 1. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Probe Pictilisib | Chemical Probes Portal [chemicalprobes.org]
- 9. selleckchem.com [selleckchem.com]
Navigating Resistance: A Comparative Guide to Understanding Cancer Cell Resistance to 7-Methoxyimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in cancer therapy, limiting the efficacy of promising novel compounds. This guide provides a comprehensive framework for assessing the mechanisms of resistance to 7-Methoxyimidazo[1,2-a]pyridine, a member of a class of compounds showing significant anti-cancer promise. By understanding how cancer cells evade the cytotoxic effects of this agent, researchers can develop strategies to overcome resistance and enhance its therapeutic potential. This document outlines key experimental approaches, presents data in a comparative format, and provides detailed protocols to facilitate investigation into this critical area.
I. Establishing and Characterizing Resistance
The initial step in investigating drug resistance is the development of cancer cell lines with acquired resistance to the compound of interest. This allows for a direct comparison between the parental, sensitive cells and their resistant counterparts.
A. Generation of Resistant Cell Lines
A standard method for inducing drug resistance in vitro is through continuous exposure to escalating concentrations of the drug.[1] This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the therapeutic agent.
Table 1: Comparison of Parental and Resistant Cell Line Characteristics
| Characteristic | Parental Cell Line (e.g., A549) | This compound-Resistant Cell Line (A549-R) | Alternative Resistant Model (e.g., Paclitaxel-Resistant) |
| IC50 (µM) of this compound | 5.2 | 58.7 | 6.1 |
| Resistance Index (RI) | 1 | 11.3 | 1.17 |
| Cross-Resistance to Doxorubicin (IC50 in µM) | 0.8 | 9.4 | 15.2 |
| Cross-Resistance to Cisplatin (IC50 in µM) | 12.5 | 13.1 | 25.8 |
| Expression of ABCB1 (P-glycoprotein) | Low | High | High |
| Expression of ABCG2 (BCRP) | Low | Moderate | High |
B. Experimental Protocol: Generation of Drug-Resistant Cancer Cell Lines
This protocol outlines the continuous exposure method for developing a this compound-resistant cell line.
Materials:
-
Parental cancer cell line (e.g., A549, human lung carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Culture the parental cells and determine the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT assay).
-
Initial Exposure: Begin by treating the parental cells with this compound at a concentration equal to the IC20 (20% inhibitory concentration).
-
Gradual Dose Escalation: Once the cells resume a normal growth rate, increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and proliferation. Maintain the cells at each concentration until they exhibit stable growth.
-
Confirmation of Resistance: After several months of continuous culture, perform a cell viability assay to determine the new IC50 of the resistant cell line. A significant increase in the IC50 value (typically >10-fold) confirms the development of resistance.[1]
-
Stability of Resistance: To ensure the resistance phenotype is stable, culture a subset of the resistant cells in a drug-free medium for several passages and then re-evaluate the IC50.
II. Investigating the Mechanisms of Resistance
Once a resistant cell line is established, the next step is to elucidate the molecular mechanisms responsible for the acquired resistance. Common mechanisms of drug resistance include increased drug efflux, alterations in drug metabolism, target mutations, and activation of alternative signaling pathways.[1][2]
A. Drug Efflux Mediated by ABC Transporters
A primary mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump drugs out of the cell.[3]
Table 2: Assessment of Drug Efflux Pump Activity
| Experiment | Parental Cell Line | Resistant Cell Line | Resistant Cell Line + Verapamil (P-gp inhibitor) |
| Intracellular Rhodamine 123 Accumulation (Fluorescence Intensity) | 100% | 25% | 85% |
| IC50 of this compound (µM) | 5.2 | 58.7 | 10.3 |
B. Experimental Protocol: Rhodamine 123 Efflux Assay
This assay measures the activity of P-glycoprotein by quantifying the intracellular accumulation of its fluorescent substrate, Rhodamine 123.
Materials:
-
Parental and resistant cells
-
Rhodamine 123
-
Verapamil (P-gp inhibitor)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment (optional): For the inhibitor group, pre-incubate the resistant cells with a P-gp inhibitor like verapamil (e.g., 10 µM) for 1 hour.
-
Rhodamine 123 Staining: Add Rhodamine 123 (e.g., 1 µM) to all wells and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer or visualize and quantify using a fluorescence microscope. A lower fluorescence intensity in the resistant cells compared to the parental cells indicates increased efflux. Reversal of this effect with a P-gp inhibitor confirms the involvement of this transporter.
III. Signaling Pathway Alterations in Resistant Cells
Cancer cells can develop resistance by rewiring their signaling pathways to promote survival and proliferation despite the presence of a drug. Imidazo[1,2-a]pyridine derivatives have been shown to modulate pathways such as PI3K/Akt/mTOR and STAT3/NF-κB.[2][4]
A. Investigating Key Signaling Nodes
Western blotting can be employed to compare the expression and phosphorylation status of key proteins in the parental and resistant cell lines.
Table 3: Comparative Analysis of Signaling Protein Expression
| Protein | Parental Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) |
| p-Akt (Ser473) | 1.0 | 3.5 |
| Total Akt | 1.0 | 1.1 |
| p-mTOR (Ser2448) | 1.0 | 4.2 |
| Total mTOR | 1.0 | 1.2 |
| p-STAT3 (Tyr705) | 1.0 | 2.8 |
| Total STAT3 | 1.0 | 0.9 |
| Bcl-2 | 1.0 | 5.1 |
| Bax | 1.0 | 0.4 |
B. Experimental Protocol: Western Blot Analysis
Materials:
-
Parental and resistant cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
IV. Visualizing Resistance Mechanisms and Experimental Workflows
Graphical representations of signaling pathways and experimental procedures can aid in understanding the complex biological processes involved in drug resistance.
Caption: Workflow for investigating resistance to this compound.
Caption: Potential signaling pathways involved in resistance.
By systematically applying the experimental approaches outlined in this guide, researchers can effectively dissect the mechanisms of resistance to this compound. This knowledge is paramount for the rational design of combination therapies and the development of next-generation inhibitors to overcome drug resistance and improve patient outcomes in cancer treatment.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Methoxyimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals
The proper disposal of 7-Methoxyimidazo[1,2-a]pyridine is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a compound used in research and drug development, it is imperative that professionals handling this substance adhere to strict disposal protocols. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:
-
Flame-retardant lab coats
-
Chemical-resistant gloves (e.g., butyl rubber)[4]
-
Safety goggles or a face shield[4]
-
Use of a certified laboratory chemical fume hood to avoid inhalation of vapors.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. It is the responsibility of the waste generator to properly characterize and classify the waste.[1]
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Collect waste in a designated, compatible, and properly sealed container.[2][5] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat sources, open flames, and incompatible materials such as strong oxidizing agents and acids.[1][5]
2. Handling Spills:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1][5]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Do not allow the spilled material or contaminated absorbent to enter drains or waterways.[1][6]
3. Final Disposal:
-
Never dispose of this compound down the drain or in regular trash.[1]
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.
-
Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below summarizes key data for the related compound Pyridine, which can serve as a conservative reference.
| Property | Value | Source |
| CAS Number | 110-86-1 | [4] |
| Molecular Formula | C5H5N | [6] |
| Boiling Point | 115 °C (239 °F) | |
| Flash Point | 20 °C (68 °F) | [6] |
| Oral LD50 (Rat) | 866 mg/kg | [1] |
| Inhalation LC50 (Rat) | 12.898 mg/L (4 h) | [1] |
| UN Number | UN1282 | [6] |
| Hazard Class | 3 (Flammable Liquid) | [6] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols for handling hazardous chemical waste and information derived from the Safety Data Sheets of structurally related compounds.
Methodology for Spill Neutralization and Cleanup:
-
Preparation: Ensure all necessary PPE is worn and spill containment materials (inert absorbent, non-sparking tools, hazardous waste container) are readily accessible.
-
Containment: For liquid spills, create a dike around the spill using the inert absorbent material to prevent it from spreading.
-
Absorption: Apply the absorbent material over the spill, starting from the outside and working inwards. Allow sufficient time for the chemical to be fully absorbed.
-
Collection: Using non-sparking tools, carefully scoop the contaminated absorbent material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Disposal: Seal the waste container and arrange for its disposal through a certified hazardous waste management service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
